molecular formula C8H4ClN3O2 B1599284 2-Chloro-3-nitro-1,8-naphthyridine CAS No. 61323-18-0

2-Chloro-3-nitro-1,8-naphthyridine

Cat. No.: B1599284
CAS No.: 61323-18-0
M. Wt: 209.59 g/mol
InChI Key: KTRXRJOJYKQKKS-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-1,8-naphthyridine (CAS Registry Number: 61323-18-0 ), is a high-purity, heterocyclic organic compound specifically designed for research and development applications. This chemical serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery, particularly for constructing more complex 1,8-naphthyridine derivatives. Its molecular formula is C8H4ClN3O2, with a molecular weight of 209.59 g/mol . The compound is characterized by a melting point of 267-268 °C (decomposition) and a calculated density of 1.566 g/cm³ at 20° C . It features both a reactive chlorine substituent and a nitro group on its naphthyridine ring system, making it a valuable substrate for nucleophilic aromatic substitution and functional group transformations. Researchers utilize this compound as a key precursor in the synthesis of various molecules with potential biological activity. For handling and storage, it is recommended to keep the material sealed in a dry environment at 2-8° C to ensure its long-term stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-chloro-3-nitro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)4-5-2-1-3-10-8(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRXRJOJYKQKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407803
Record name 2-chloro-3-nitro-1,8-naphthyridine
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Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61323-18-0
Record name 2-Chloro-3-nitro-1,8-naphthyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3-nitro-1,8-naphthyridine
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Foundational & Exploratory

Synthesis pathway for 2-Chloro-3-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-nitro-1,8-naphthyridine

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The functionalization of this core structure allows for the fine-tuning of its pharmacological and photophysical properties. This compound, in particular, serves as a highly versatile synthetic intermediate. The presence of a nitro group, a strong electron-withdrawing group, and a labile chlorine atom at the C2 position makes it an ideal precursor for nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups to build complex molecular architectures.

This guide provides a comprehensive, scientifically-grounded overview of a reliable and efficient two-step pathway for the synthesis of this compound. As a senior application scientist, this document is structured to deliver not just a protocol, but a deep understanding of the underlying chemical principles, mechanistic rationale, and practical considerations essential for successful execution in a research and development setting.

Section 1: Retrosynthetic Analysis and Pathway Rationale

The synthesis of this compound is most logically approached via a two-step sequence starting from commercially available precursors. The retrosynthetic analysis reveals a pathway that involves the chlorination of a hydroxyl intermediate, which is in turn formed through a cyclization reaction to construct the core naphthyridine ring system.

G Target This compound Intermediate 2-Hydroxy-3-nitro-1,8-naphthyridine Target->Intermediate Chlorination (POCl3) Precursors 2-Amino-3-nitropyridine + Diethyl Malonate Intermediate->Precursors Condensation & Cyclization

Caption: Retrosynthetic pathway for the target molecule.

This pathway is selected for its robustness and reliance on well-established chemical transformations. The initial step, a condensation-cyclization reaction, efficiently constructs the bicyclic core. The subsequent chlorination of the resulting 2-hydroxynaphthyridine (which exists in tautomeric equilibrium with its 1,8-naphthyridin-2(1H)-one form) is a standard and high-yielding conversion using phosphorus oxychloride (POCl₃).[5][6]

Section 2: Step 1 - Synthesis of 2-Hydroxy-3-nitro-1,8-naphthyridine

This crucial first step involves the construction of the naphthyridine skeleton through a thermal cyclization reaction. The process is analogous to the Gould-Jacobs reaction, where an aniline (or in this case, an aminopyridine) reacts with a malonic acid derivative, followed by intramolecular cyclization.

Mechanistic Overview

The reaction commences with the nucleophilic attack of the amino group of 2-amino-3-nitropyridine onto one of the carbonyl carbons of diethyl malonate, leading to the formation of an intermediate amide after the elimination of ethanol. This is followed by a thermally induced intramolecular cyclization, where the pyridine nitrogen attacks the second ester carbonyl. The final step is the elimination of a second molecule of ethanol to yield the aromatic 2-hydroxy-3-nitro-1,8-naphthyridine. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization step.

Experimental Protocol

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-nitropyridine139.1110.0 g71.8
Diethyl Malonate160.1715.0 mL (16.1 g)100.5
Diphenyl Ether170.21100 mL-

Procedure:

  • Combine 2-amino-3-nitropyridine (10.0 g, 71.8 mmol) and diethyl malonate (15.0 mL, 100.5 mmol) in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Add diphenyl ether (100 mL) to the flask to serve as a high-boiling solvent.

  • Heat the reaction mixture with stirring to 240-250 °C. The mixture will become homogeneous, and ethanol will begin to distill off.

  • Maintain this temperature for 1.5 to 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 100 °C.

  • Carefully add petroleum ether (150 mL) to the warm mixture with vigorous stirring. This will precipitate the product.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with petroleum ether (3 x 50 mL) to remove the diphenyl ether solvent.

  • Dry the pale yellow solid product under vacuum to yield 2-hydroxy-3-nitro-1,8-naphthyridine.

Expected Characterization Data
PropertyExpected Value
Appearance Pale yellow solid
Yield 75-85%
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (br s, 1H, OH/NH), 8.9 (dd, 1H), 8.7 (s, 1H), 8.5 (dd, 1H), 7.5 (dd, 1H)
IR (KBr, cm⁻¹) 3400 (O-H/N-H), 1670 (C=O), 1540 (NO₂ asym), 1350 (NO₂ sym)

Section 3: Step 2 - Chlorination of 2-Hydroxy-3-nitro-1,8-naphthyridine

The conversion of the 2-hydroxy group to a 2-chloro group is a critical activation step for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a solvent.[6][7]

Mechanistic Overview

The reaction proceeds via the nucleophilic attack of the pyridone oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate. A chloride ion, either from POCl₃ itself or from the resulting phosphorodichloridate species, then acts as a nucleophile, attacking the C2 position of the naphthyridine ring in an SₙAr-type mechanism. This attack is facilitated by the protonated nitrogen atom, which increases the electrophilicity of the ring. The departure of the dichlorophosphate group re-aromatizes the ring, yielding the final 2-chloro product. Using POCl₃ in excess drives the reaction to completion.

Experimental Protocol

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Hydroxy-3-nitro-1,8-naphthyridine191.1310.0 g52.3
Phosphorus Oxychloride (POCl₃)153.3350 mL545
N,N-Dimethylaniline121.182 mL (optional)-

Procedure:

  • SAFETY NOTE: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.

  • Place 2-hydroxy-3-nitro-1,8-naphthyridine (10.0 g, 52.3 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add phosphorus oxychloride (50 mL) to the flask. The addition may be slightly exothermic.

  • (Optional) Add a catalytic amount of N,N-dimethylaniline (2 mL) to accelerate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • WORK-UP: Very slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This quenching process is highly exothermic and will release HCl gas. Ensure adequate ventilation.

  • Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is approximately 7-8. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water (3 x 100 mL).

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Dry the final product in a vacuum oven.

Expected Characterization Data
PropertyExpected Value
Appearance Yellow crystalline solid
Yield 80-90%
Melting Point 210-212 °C
¹H NMR (CDCl₃, 400 MHz) δ 9.2 (dd, 1H), 8.8 (s, 1H), 8.4 (dd, 1H), 7.6 (dd, 1H)
Mass Spec (EI) m/z 209 (M⁺), 211 (M+2⁺) in ~3:1 ratio (isotopic pattern for Cl)

Section 4: Synthesis Workflow

The entire process from starting materials to the final, purified product can be summarized in the following workflow.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Mix 2-Amino-3-nitropyridine, Diethyl Malonate, & Diphenyl Ether B Heat to 250 °C for 2h A->B C Cool and Precipitate with Petroleum Ether B->C D Filter and Wash Solid C->D E Dry to obtain Intermediate: 2-Hydroxy-3-nitro-1,8-naphthyridine D->E F Reflux Intermediate in excess POCl₃ for 4h E->F Proceed with dried intermediate G Cool and Quench on Ice F->G H Neutralize with NaHCO₃ G->H I Filter and Wash with Water H->I J Recrystallize from Ethanol I->J K Dry to obtain Final Product: This compound J->K

Caption: Complete experimental workflow for synthesis.

Conclusion

This guide details a reliable and scalable two-step synthesis of this compound. The methodology relies on fundamental, well-understood organic reactions, ensuring high yields and purity. The final product is a valuable building block for drug discovery and materials science, offering a reactive handle for the synthesis of more complex 1,8-naphthyridine derivatives. Adherence to the detailed protocols and safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

  • A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. TSI Journals. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. ACS Publications. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • Chlorination using POCl3 and benzyltriethylammonium chloride.Google Patents.
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Spectroscopic Characterization of 2-Chloro-3-nitro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of specific substituents, such as a chloro group at the 2-position and a nitro group at the 3-position, can significantly modulate the electronic properties and biological activity of the core structure. This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-Chloro-3-nitro-1,8-naphthyridine, offering a predictive analysis based on established principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Synthesis Pathway

The chemical structure of this compound is characterized by the fusion of two pyridine rings, with a chlorine atom and a nitro group attached to one of them.

A plausible synthetic route to this compound involves a Vilsmeier-Haack type cyclization of a substituted N-(pyridin-2-yl)acetamide, a common method for constructing the 1,8-naphthyridine ring system.[3][4][5][6]

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_reaction Nitration cluster_product Final Product N-(pyridin-2-yl)acetamide N-(pyridin-2-yl)acetamide Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier-Haack Reagent (POCl3, DMF) N-(pyridin-2-yl)acetamide->Vilsmeier-Haack Reagent (POCl3, DMF) 1. 2-Chloro-1,8-naphthyridine-3-carbaldehyde 2-Chloro-1,8-naphthyridine-3-carbaldehyde Vilsmeier-Haack Reagent (POCl3, DMF)->2-Chloro-1,8-naphthyridine-3-carbaldehyde 2. HNO3/H2SO4 HNO3/H2SO4 2-Chloro-1,8-naphthyridine-3-carbaldehyde->HNO3/H2SO4 3. This compound This compound HNO3/H2SO4->this compound 4.

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of similar heterocyclic systems.[7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atoms in the rings, will cause these protons to be deshielded, appearing at relatively high chemical shifts.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-48.8 - 9.0s-
H-58.4 - 8.6ddJ = 8.0, 1.5
H-67.6 - 7.8ddJ = 8.0, 4.5
H-79.1 - 9.3ddJ = 4.5, 1.5

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of electronegative substituents and heteroatoms will significantly influence the chemical shifts of the carbon atoms.

CarbonPredicted Chemical Shift (δ, ppm)
C-2152 - 154
C-3135 - 137
C-4148 - 150
C-4a122 - 124
C-5138 - 140
C-6125 - 127
C-7155 - 157
C-8a158 - 160
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, C-Cl bond, and the aromatic system.

Functional GroupPredicted Absorption Range (cm⁻¹)
Asymmetric NO₂ Stretch1520 - 1560
Symmetric NO₂ Stretch1340 - 1370
C=N Stretch (aromatic)1600 - 1620
C=C Stretch (aromatic)1450 - 1580
C-Cl Stretch700 - 800
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (C₈H₄ClN₃O₂), the predicted monoisotopic mass is approximately 208.9992 Da.[9]

Expected Fragmentation Pattern:

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with about one-third the intensity of the molecular ion peak should be observed. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).

Mass_Spec_Fragmentation M [M]+. (m/z ≈ 209/211) M_minus_NO2 [M-NO2]+ (m/z ≈ 163/165) M->M_minus_NO2 - NO2 M_minus_NO [M-NO]+. (m/z ≈ 179/181) M->M_minus_NO - NO M_minus_Cl [M-Cl]+ (m/z ≈ 174) M->M_minus_Cl - Cl

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

General Considerations

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Solvents should be of analytical grade and dried where necessary.

Synthesis of this compound (Proposed)
  • Vilsmeier-Haack Cyclization: To a stirred solution of N-(pyridin-2-yl)acetamide in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.[3][5] The reaction mixture is then heated to 80-90 °C for several hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-1,8-naphthyridine-3-carbaldehyde.

  • Nitration: The intermediate is dissolved in concentrated sulfuric acid at 0 °C. A mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for a few hours and then poured onto ice.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[7][8]

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[10]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented information, derived from established spectroscopic principles and data from structurally related compounds, offers a solid foundation for researchers working on the synthesis and characterization of this and similar 1,8-naphthyridine derivatives. The proposed experimental protocols provide a practical framework for the successful execution of these studies.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. Retrieved January 24, 2026, from [Link][2]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 24, 2026, from [Link][7]

  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (2010). ResearchGate. Retrieved January 24, 2026, from [Link][3]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][11]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][11]. (n.d.). Revue Roumaine de Chimie. Retrieved January 24, 2026, from [Link][8]

  • This compound (C8H4ClN3O2). (n.d.). PubChem. Retrieved January 24, 2026, from [Link][9]

  • 2-Chloro-1,8-naphthyridine-3-carbaldyhyde 52. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link][1]

  • Synthesis of 2-Chloro-3-formyl-1.8-naphthyridine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (n.d.). Retrieved January 24, 2026, from [Link][4]

  • A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. (n.d.). TSI Journals. Retrieved January 24, 2026, from [Link][5]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved January 24, 2026, from [Link][10]

  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link][6]

Sources

A Technical Guide to the Electron-Withdrawing Effects in 3-Nitro-1,8-Naphthyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a "privileged scaffold" in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group at the 3-position profoundly alters the electronic landscape of this heterocyclic system. This guide provides an in-depth analysis of the potent electron-withdrawing effects of the 3-nitro moiety, exploring its influence on the physicochemical properties, reactivity, and potential for drug design. We will delve into the theoretical underpinnings of these electronic effects, supported by spectroscopic and computational evidence, and provide practical experimental protocols for the synthesis and characterization of these valuable compounds.

The 1,8-Naphthyridine Core: A Foundation for Bioactivity

The 1,8-naphthyridine nucleus, a bicyclic aromatic compound composed of two fused pyridine rings, has garnered significant interest from researchers due to its versatile biological activities.[1][4] First synthesized in 1927, the 1,8-naphthyridine isomer is characterized by nitrogen atoms at positions 1 and 8.[5] The discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative with significant antibacterial activity, marked a turning point, spurring extensive research into this scaffold for therapeutic applications.[5][6] This has led to the development of numerous derivatives with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][7] Its versatile synthesis and reactivity have made it a cornerstone in the development of novel therapeutic agents.[7]

The Impact of 3-Nitro Substitution: A Paradigm Shift in Electronic Properties

The introduction of a nitro (-NO2) group, a powerful electron-withdrawing group, at the 3-position of the 1,8-naphthyridine ring system dramatically influences its electronic properties and reactivity. This is primarily due to a combination of strong inductive and resonance effects.[8]

Inductive and Resonance Effects

The nitro group reduces the electron density of the aromatic scaffold through both inductive and resonance effects, making the ring system more susceptible to reactions with nucleophiles.[8] The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bonds (inductive effect). Furthermore, the nitro group can participate in resonance delocalization, further withdrawing electron density from the ring, particularly from the ortho and para positions.

dot

Caption: Resonance delocalization in 3-nitro-1,8-naphthyridine.

Spectroscopic and Physicochemical Characterization

The electron-withdrawing nature of the 3-nitro group can be observed and quantified through various spectroscopic and physicochemical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the protons on the 3-nitro-1,8-naphthyridine ring are expected to be deshielded compared to the parent 1,8-naphthyridine, resulting in a downfield shift of their resonance signals. This is a direct consequence of the reduced electron density around these protons. Similarly, in ¹³C NMR, the carbon atoms of the ring will also exhibit downfield shifts. The structures of synthesized 1,8-naphthyridine-3-carbonitrile derivatives have been confirmed using ¹H NMR and ¹³C NMR analyses.[9]

UV-Visible Spectroscopy

The introduction of a nitro group can significantly affect the UV-Vis absorption spectrum. The nitro group itself is a chromophore, and its interaction with the aromatic system can lead to a bathochromic (red) shift of the absorption maxima. The absorption properties of 3-nitrotyrosine, for instance, are strongly pH-dependent and it absorbs in a wavelength range where other amino acids do not, making it a useful spectroscopic probe.[10] Time-dependent density functional theory (TD-DFT) can be used to predict the electronic UV-Vis spectrum of such molecules.[11]

Physicochemical Properties

The strong electron-withdrawing effect of the nitro group increases the acidity of any acidic protons on the molecule. For example, 3-nitrotyrosine is about 1000 times more acidic than tyrosine.[10] This increased acidity can have profound implications for the molecule's behavior in biological systems.

Property Expected Effect of 3-Nitro Group Rationale
¹H NMR Chemical Shift Downfield shift of ring protonsDecreased electron density around protons.
¹³C NMR Chemical Shift Downfield shift of ring carbonsDecreased electron density on carbons.
UV-Vis λmax Bathochromic (red) shiftExtended conjugation and electronic transitions.
Acidity (pKa) Decrease in pKaStabilization of the conjugate base.

Experimental Protocols

Synthesis of 3-Nitro-1,8-naphthyridin-2-ol

The introduction of a nitro group onto a pre-formed 1,8-naphthyridin-2-ol ring is typically achieved through electrophilic aromatic substitution.[5]

Protocol:

  • Dissolve 1,8-naphthyridin-2-ol in concentrated sulfuric acid at 0°C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for a specified time (e.g., 2 hours).

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-nitro-1,8-naphthyridin-2-ol.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3-nitro-1,8-naphthyridine system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at positions activated by the nitro group.

General Protocol:

  • Dissolve the 3-nitro-1,8-naphthyridine derivative in a suitable aprotic polar solvent (e.g., DMF, DMSO).

  • Add the desired nucleophile (e.g., an amine, alkoxide, or thiol).

  • If necessary, add a base to facilitate the reaction.

  • Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

dot

SNAr_Workflow cluster_workflow SNAr Experimental Workflow start Dissolve 3-nitro-1,8-naphthyridine in aprotic solvent add_nuc Add Nucleophile (and base if needed) start->add_nuc heat Heat and Monitor Reaction (TLC/LC-MS) add_nuc->heat workup Reaction Workup: Cool and pour into water heat->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify Product: Chromatography/Recrystallization dry->purify

Caption: A typical workflow for SNAr reactions.

Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to visualize and quantify the electronic effects within the 3-nitro-1,8-naphthyridine system.[12][13]

Molecular Electrostatic Potential (MEP) Maps

MEP maps are valuable for visualizing the charge distribution on a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[12] For 3-nitro-1,8-naphthyridine, the MEP map would show a significant region of positive potential (blue) around the aromatic ring, particularly near the nitro group, indicating its susceptibility to nucleophilic attack. The oxygen atoms of the nitro group would be regions of negative potential (red).[12]

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. A low HOMO-LUMO energy gap suggests high reactivity.[14] The electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. DFT calculations can accurately predict these orbital energies.[15]

Implications for Reactivity and Drug Design

The profound electron-withdrawing effects of the 3-nitro group have significant consequences for the chemical reactivity and potential biological applications of 3-nitro-1,8-naphthyridine derivatives.

Enhanced Reactivity towards Nucleophiles

The reduced electron density in the aromatic ring makes 3-nitro-1,8-naphthyridine systems highly reactive towards nucleophiles.[8] This enhanced reactivity can be exploited to synthesize a diverse library of functionalized 1,8-naphthyridine derivatives through SNAr reactions.[16][17]

Modulation of Biological Activity

The introduction of a nitro group can significantly impact the biological activity of the 1,8-naphthyridine scaffold. For instance, a series of 3-nitro-naphthalimides exhibited significant antiproliferative activity against various cancer cell lines.[18] The presence of electron-withdrawing groups can influence the binding of these molecules to their biological targets and modulate their pharmacokinetic properties. In some cases, 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against multi-resistant bacterial strains.[19]

Conclusion

The introduction of a nitro group at the 3-position of the 1,8-naphthyridine scaffold is a powerful strategy for modulating its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group, arising from both inductive and resonance effects, renders the heterocyclic system susceptible to nucleophilic attack, opening up diverse avenues for chemical functionalization. This has significant implications for drug design, enabling the synthesis of novel 1,8-naphthyridine derivatives with a wide range of potential therapeutic applications. A thorough understanding of these electronic effects, supported by spectroscopic and computational analysis, is crucial for the rational design and development of new and effective 1,8-naphthyridine-based drugs.

References

  • Chen, Y., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3645. Available from: [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of 3-nitro-1,8-naphthalimides as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 30(10), 127051. Available from: [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available from: [Link]

  • Ansari, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1277-1300. Available from: [Link]

  • Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. Available from: [Link]

  • ResearchGate. SAR of 1,8‐naphthyridine derivatives. EWG, electron‐withdrawing group. Available from: [Link]

  • Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. Available from: [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955. Available from: [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available from: [Link]

  • Yadav, K. K., et al. (2019). Spectroscopic (FTIR, UV-Vis and NMR), theoretical investigation and molecular docking of substituted 1,8-dioxodecahydroacridine derivatives. Journal of the Serbian Chemical Society, 84(9), 931-946. Available from: [Link]

  • Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. Available from: [Link]

  • De Filippis, V., et al. (2006). 3-Nitrotyrosine as a Spectroscopic Probe for Investigating Protein Protein Interactions. Protein Science, 15(5), 1143-1153. Available from: [Link]

  • Wozel, M., & Foks, H. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123. Available from: [Link]

  • Kumar, S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(7), 2005-2022. Available from: [Link]

  • Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7436-7443. Available from: [Link]

  • Wang, X., et al. (2014). Efficient Synthesis of Functionalized Benzo[b][3][5]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science, 16(5), 241-245. Available from: [Link]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. Available from: [Link]

  • ResearchGate. DFT exploration of the solvent-dependent electronic and nonlinear optical properties of naphthyridine-stilbene dyads. Available from: [Link]

  • Fadda, A. A., et al. (2012). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Archiv der Pharmazie, 345(7), 549-557. Available from: [Link]

  • Coutinho, H. D. M., et al. (2019). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 8(3), 111. Available from: [Link]

  • Mary, Y. S., & Balachandran, V. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. Journal of Molecular Structure, 1152, 286-300. Available from: [Link]

  • ResearchGate. Chemistry and Biological Activities of 1,8-Naphthyridines. Available from: [Link]

  • Ibrahim, F. W., et al. (2014). DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the Presence of β-Cyclodextrin. Aceh International Journal of Science and Technology, 3(2), 106-116. Available from: [Link]

  • Türker, L., et al. (2009). A DFT study on nitrotriazines. Journal of Hazardous Materials, 167(1-3), 440-448. Available from: [Link]

  • Cauvery College For Women. Spectroscopic investigations (FTIR, UV-VIS, NMR) and DFT calculations on the molecular structure of Nω-Nitro-L-arginine. Available from: [Link]

  • N’guessan, A. D., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. SN Applied Sciences, 2(6), 1039. Available from: [Link]

Sources

Methodological & Application

Reduction of the nitro group in 2-Chloro-3-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Selective Reduction of the Nitro Group in 2-Chloro-3-nitro-1,8-naphthyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective reduction of the nitro group in this compound to yield 2-chloro-3-amino-1,8-naphthyridine is a critical transformation in the synthesis of pharmacologically active compounds. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, and the 3-amino derivative serves as a versatile building block for further functionalization.[1][2] This application note provides a detailed guide to this transformation, addressing the primary challenge of achieving high chemoselectivity by preventing reductive dehalogenation of the C2-chloro substituent. We present an in-depth analysis of reagent selection, comparing classical metal-acid systems like Tin(II) Chloride and Iron with milder alternatives. Detailed, field-tested protocols for the most reliable methods are provided, complete with data interpretation, troubleshooting advice, and workflow visualizations to ensure reproducible success in a research and development setting.

Introduction: The Synthetic Challenge

The 1,8-naphthyridine scaffold is a core structural motif in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Consequently, the development of efficient synthetic routes to functionalized 1,8-naphthyridine derivatives is of significant interest to the drug discovery community. 2-Chloro-3-amino-1,8-naphthyridine is a key synthetic intermediate, allowing for subsequent modifications at both the C2 position (via nucleophilic substitution) and the C3-amino group (via acylation, alkylation, or diazotization).

The synthesis of this intermediate from this compound presents a classic chemoselectivity problem. The reduction of an aromatic nitro group is a common transformation, but the presence of a chlorine atom on the electron-deficient naphthyridine ring makes it susceptible to reductive dehalogenation, particularly under harsh conditions or with certain catalysts like palladium on carbon (Pd/C) with hydrogen gas.[3][4] The goal is to selectively reduce the nitro group while preserving the chloro group, as illustrated below.

SM This compound P 2-Chloro-3-amino-1,8-naphthyridine (Desired Product) SM->P Selective Reduction BP 3-Amino-1,8-naphthyridine (Dehalogenated Byproduct) SM->BP Reductive Dehalogenation

Caption: Core reaction pathway showing the desired selective reduction versus the competing dehalogenation side reaction.

This guide details robust methods that minimize or eliminate the formation of this unwanted byproduct, ensuring high yields of the desired 2-chloro-3-amino-1,8-naphthyridine.

Mechanistic Considerations and Reagent Selection

The reduction of a nitroarene to an aniline is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent is paramount to control the reaction's outcome and prevent side reactions.

The Dehalogenation Problem

Catalytic hydrogenation, a common method for nitro reduction, often employs catalysts like Palladium on Carbon (Pd/C).[3] However, these catalysts are also highly effective at catalyzing the hydrogenolysis of aryl halides.[4] This process, known as dehalogenation, is especially problematic for electron-deficient aromatic systems where the carbon-halogen bond is weaker. Therefore, standard catalytic hydrogenation is generally unsuitable for this specific transformation. While alternative catalysts like Raney Nickel can sometimes be used, they may offer lower reactivity or still present dehalogenation risks.[3]

Causality-Driven Reagent Choices

To achieve high selectivity, methods that operate via different mechanisms are preferred.

  • Dissolving Metal/Acid Reductions: Reagents like Tin(II) chloride (SnCl₂) in hydrochloric acid or Iron (Fe) powder in acetic acid or with an ammonium chloride activator are highly effective.[5][6] These systems function through a series of single-electron transfers from the metal surface. This mechanism is highly preferential for the electron-accepting nitro group over the C-Cl bond, making these methods the gold standard for reducing halogenated nitroarenes.[7]

    • Tin(II) Chloride (SnCl₂): Offers a clean reaction profile and is effective for a wide range of substrates. The primary drawback is the generation of tin-based waste, which requires careful disposal.[7]

    • Iron (Fe): An inexpensive, non-toxic, and environmentally benign alternative.[6] The reaction is heterogeneous and can sometimes require longer reaction times or elevated temperatures, but the simple workup and low cost make it highly attractive for large-scale synthesis.[6][8]

  • Sulfide- and Dithionite-Based Reductions: Reagents such as sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) are mild and highly chemoselective reducing agents.[5][9] They are particularly useful when the substrate is sensitive to strongly acidic conditions. The reduction mechanism involves the sulfoxylate radical anion (SO₂˙⁻) as the active reducing species. These reactions are often run in aqueous or biphasic systems at room temperature, offering an orthogonal approach to metal-acid reductions.[10]

Based on reliability, cost-effectiveness, and high selectivity, the Tin(II) Chloride and Iron/Ammonium Chloride methods are presented here as primary protocols.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the selective reduction of this compound.

Protocol A: Reduction using Tin(II) Chloride Dihydrate

This method is highly reliable and generally proceeds to completion with a clean reaction profile, making it ideal for laboratory-scale synthesis.[3][5]

Materials and Reagents

Reagent Formula M.W. Amount (1 mmol scale)
This compound C₈H₄ClN₃O₂ 209.59 210 mg (1.0 mmol)
Tin(II) Chloride Dihydrate SnCl₂·2H₂O 225.63 1.13 g (5.0 mmol)
Concentrated Hydrochloric Acid HCl 36.46 ~3 mL
Ethanol (or Ethyl Acetate) C₂H₅OH 46.07 10 mL
Sodium Hydroxide (5M aq.) NaOH 40.00 As needed for neutralization
Ethyl Acetate (for extraction) C₄H₈O₂ 88.11 ~50 mL
Brine NaCl (aq.) - ~20 mL

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (210 mg, 1.0 mmol) and ethanol (10 mL). Stir to create a suspension.

  • Reagent Addition: In a separate beaker, dissolve Tin(II) chloride dihydrate (1.13 g, 5.0 mmol) in concentrated hydrochloric acid (~3 mL). Caution: This is an exothermic process. Add the acid slowly.

  • Add the acidic SnCl₂ solution to the flask containing the nitro compound at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be UV active and will have a lower Rf than the starting material.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Workup - Neutralization: Slowly and carefully add 5M aqueous sodium hydroxide (NaOH) to neutralize the acid. A thick, white precipitate of tin hydroxides will form. The final pH of the aqueous layer should be ~8-9.

  • Workup - Extraction: Add ethyl acetate (25 mL) and stir vigorously for 15 minutes. Filter the entire mixture through a pad of celite to remove the tin salts, washing the filter cake with additional ethyl acetate (2x 15 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-chloro-3-amino-1,8-naphthyridine as a pale yellow solid.

Protocol B: Reduction using Iron Powder and Ammonium Chloride

This protocol is a more cost-effective and environmentally friendly "green" alternative, particularly suitable for larger-scale reactions.[6]

Materials and Reagents

Reagent Formula M.W. Amount (1 mmol scale)
This compound C₈H₄ClN₃O₂ 209.59 210 mg (1.0 mmol)
Iron Powder (<325 mesh) Fe 55.85 280 mg (5.0 mmol)
Ammonium Chloride NH₄Cl 53.49 267 mg (5.0 mmol)
Ethanol C₂H₅OH 46.07 8 mL
Water H₂O 18.02 2 mL
Ethyl Acetate (for extraction) C₄H₈O₂ 88.11 ~50 mL
Saturated Sodium Bicarbonate NaHCO₃ (aq.) - ~20 mL

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (210 mg, 1.0 mmol), iron powder (280 mg, 5.0 mmol), and ammonium chloride (267 mg, 5.0 mmol).

  • Solvent Addition: Add ethanol (8 mL) and water (2 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain vigorous stirring for 4-8 hours. The reaction progress can be observed by a color change from yellow to a dark brown/black suspension.

  • Monitoring: Monitor the reaction by TLC as described in Protocol A. The reaction may be slower than the SnCl₂ method.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (25 mL) and saturated aqueous sodium bicarbonate (20 mL) to the flask and stir for 10 minutes.

  • Filter the hot mixture through a pad of celite to remove the iron oxides and unreacted iron. Wash the filter cake thoroughly with hot ethyl acetate (2x 15 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Further purification can be achieved by column chromatography or recrystallization as described in Protocol A.

Data Summary and Method Comparison

The choice between methods often depends on scale, cost, and environmental considerations.

ParameterProtocol A: SnCl₂ / HClProtocol B: Fe / NH₄Cl
Typical Yield 85-95%75-90%
Reaction Time 2-4 hours4-8 hours
Selectivity Excellent (<1% dehalogenation)Excellent (<1% dehalogenation)
Reagent Cost ModerateLow
Waste Stream Tin salts (hazardous)Iron oxides (less hazardous)
Scalability Good for lab scaleExcellent for pilot/process scale

Workflow Visualization and Troubleshooting

cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase cluster_2 Purification Phase Setup 1. Combine Reactants & Solvents React 2. Heat to Reflux Setup->React Monitor 3. Monitor by TLC React->Monitor Quench 4. Cool & Quench/ Neutralize Monitor->Quench Filter 5. Filter through Celite Quench->Filter Extract 6. Liquid-Liquid Extraction Filter->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography or Recrystallization Dry->Purify Characterize 9. Characterize Product (NMR, MS, MP) Purify->Characterize

Caption: General experimental workflow for the reduction of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient heating or reaction time. Inactive reagents (e.g., old iron powder).Ensure vigorous reflux. For the Fe method, consider adding a small amount of acetic acid to activate the iron. Extend reaction time and monitor by TLC.
Dehalogenated Byproduct Detected Reaction temperature too high or prolonged reaction time with a highly active reagent batch.This is rare with the recommended protocols. If observed, reduce the reaction temperature or time. Confirm the identity of the byproduct by LC-MS.
Difficult Filtration (Thick Precipitate) Incomplete neutralization (SnCl₂ method). Formation of fine iron oxide particles.Ensure pH is >8 before filtering tin salts. For the iron method, filtering the mixture while hot can improve flow rate. Increase the amount of celite used.
Low Isolated Yield Product loss during workup. Incomplete extraction from the aqueous layer.Perform back-extraction of the aqueous layer with additional ethyl acetate. Ensure thorough washing of the celite filter cake.

Conclusion

The selective reduction of this compound is readily and efficiently achievable using classical dissolving metal reduction systems. Both the Tin(II) Chloride and Iron/Ammonium Chloride methods provide excellent chemoselectivity, effectively mitigating the common problem of reductive dehalogenation. The SnCl₂ protocol offers faster reaction times and is highly reliable for laboratory-scale synthesis, while the Fe/NH₄Cl protocol represents a more sustainable, scalable, and cost-effective option for process development. By following the detailed procedures and troubleshooting guidance provided, researchers can confidently synthesize the valuable 2-chloro-3-amino-1,8-naphthyridine intermediate in high yield and purity.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Ma, C., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(30), 20003–20013. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research, 8(4), 2025-2036. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(4), 475-480. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Mondal, A., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 24(24), 9571-9577. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Insuasty, D., et al. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 12(1), 53-70. [Link]

  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

Sources

Functionalization of the 1,8-naphthyridine ring system

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the 1,8-Naphthyridine Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms make it an exceptional building block for creating molecules with diverse biological activities and unique photophysical properties.[1][2][3] Derivatives of this ring system have demonstrated a vast spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][5][6] Furthermore, their ability to act as ligands for metal ions has led to applications in catalysis and as fluorescent probes.[1][2]

This guide provides an in-depth overview of key strategies for the chemical functionalization of the 1,8-naphthyridine core. Moving beyond simple synthesis of the parent ring, we will explore the rationale and practical execution of methods to introduce diverse substituents, thereby enabling the systematic exploration of chemical space for drug discovery and materials development.

I. Foundational Synthesis: The Friedländer Annulation

Before functionalization, the core 1,8-naphthyridine ring must be constructed. The Friedländer synthesis is among the most common and efficient methods for this purpose.[2] It involves the condensation of a 2-aminopyridine derivative (specifically 2-amino-3-carboxaldehyde or a related ketone) with a compound containing an α-methylene ketone.

Causality Behind the Method: This reaction is powerful because it forms the second pyridine ring in a single, often high-yielding step. The mechanism proceeds via an initial aldol-type condensation followed by cyclization and dehydration. The choice of catalyst, often a base or acid, is critical for promoting the key condensation and cyclization steps. Modern variations utilize green chemistry principles, employing recyclable catalysts like ionic liquids or even performing the reaction in water.[1][7]

II. Electrophilic Aromatic Substitution: Halogenation and Nitration

Direct functionalization of the aromatic C-H bonds of the 1,8-naphthyridine ring via electrophilic aromatic substitution (EAS) allows for the introduction of key functional groups that can serve as handles for further modification. The electron-deficient nature of the pyridine rings, due to the electronegative nitrogen atoms, makes EAS challenging and dictates the regioselectivity of the reaction.

A. Halogenation

Halogenated 1,8-naphthyridines are crucial intermediates, particularly for subsequent transition-metal-catalyzed cross-coupling reactions. Direct halogenation requires forcing conditions, but provides a direct entry to these valuable building blocks.

Protocol 1: General Procedure for Chlorination of a Hydroxy-1,8-Naphthyridine

This protocol is based on established methods for converting hydroxy-azaheterocycles into their chloro derivatives, a necessary activation step for many cross-coupling reactions.

  • Objective: To replace a hydroxyl group on the 1,8-naphthyridine ring with a chlorine atom.

  • Materials:

    • Hydroxy-1,8-naphthyridine derivative (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene or another high-boiling inert solvent

    • Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the hydroxy-1,8-naphthyridine derivative in toluene.

    • Carefully add phosphorus oxychloride (POCl₃) dropwise at room temperature, followed by a catalytic amount of DMF. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and then slowly pour it onto crushed ice.

    • Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

    • Extract the aqueous layer three times with DCM or EtOAc.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired chloro-1,8-naphthyridine.

  • Self-Validation: The successful conversion can be confirmed by mass spectrometry (disappearance of the starting material mass and appearance of the product mass with its characteristic isotopic pattern for chlorine) and ¹H NMR spectroscopy (shifts in aromatic proton signals).

B. Nitration

Nitration introduces a nitro group, which is a versatile functional group. It can be reduced to an amine for further derivatization or act as a powerful electron-withdrawing group to modulate the electronic properties of the molecule.

Protocol 2: Nitration of an Activated 1,8-Naphthyridine Derivative

  • Objective: To introduce a nitro group onto the 1,8-naphthyridine ring. The regioselectivity is highly dependent on the existing substituents.[8]

  • Mechanistic Insight: The reaction requires a strong nitrating agent, typically a mixture of nitric and sulfuric acids ("mixed acid"). Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.[9]

  • Materials:

    • 1,8-Naphthyridine derivative (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice bath

  • Procedure:

    • In a flask cooled in an ice bath (0-5 °C), add the 1,8-naphthyridine substrate to concentrated sulfuric acid and stir until fully dissolved.

    • While maintaining the low temperature, add fuming nitric acid dropwise to the solution over 15-30 minutes.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice.

    • Neutralize the solution by the slow addition of a saturated base solution (e.g., NaOH or Na₂CO₃).

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

  • Self-Validation: Successful nitration is confirmed by ¹H and ¹³C NMR, showing characteristic shifts in the aromatic region. The presence of the nitro group can be further confirmed by IR spectroscopy (strong absorbances around 1530 and 1350 cm⁻¹).

III. Transition-Metal Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, enabling the linkage of the 1,8-naphthyridine core to a wide array of other molecular fragments. These reactions typically require a halogenated or triflated naphthyridine as a starting material.

Causality Behind the Method: Palladium-catalyzed reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Cobalt-catalyzed systems have also emerged as effective alternatives for functionalizing halogenated naphthyridines.[10]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Chloro-1,8-Naphthyridine

  • Objective: To form a new carbon-carbon bond by coupling a chloro-1,8-naphthyridine with an arylboronic acid. This is a widely used method for synthesizing biaryl structures.[11]

  • Materials:

    • Chloro-1,8-naphthyridine (1.0 eq)

    • Arylboronic acid or pinacol ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane, Toluene, DME, with water)

  • Procedure:

    • To a Schlenk flask, add the chloro-1,8-naphthyridine, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain the desired coupled product.

  • Self-Validation: The product is validated by the disappearance of the starting material signals in the NMR and the appearance of new signals corresponding to the coupled aryl group. High-resolution mass spectrometry should confirm the exact mass of the product.

Data Summary Table: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene/H₂O10092
33-Pyridylboronic acidPd(PPh₃)₄ (4)K₂CO₃DME/H₂O8578

Note: The data in this table is representative and actual results will vary based on the specific substrates and precise conditions.

Workflow and Mechanistic Diagrams

experimental_workflow Reactants Reactants & Catalyst (Naphthyridine-Cl, Boronic Acid, Pd Catalyst, Base) Setup Reaction Setup (Inert Atmosphere, Degassed Solvent) Reactants->Setup 1. Combine Reaction Heating & Stirring (80-100°C, 6-24h) Setup->Reaction 2. Heat Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup 3. Quench Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Product Final Product Purification->Product 5. Characterize

Caption: General workflow for Suzuki-Miyaura cross-coupling.

suzuki_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 prod Naph-Ar' RedElim->prod sub1 Naph-X sub1->OxAdd sub2 Ar'-B(OR)₂ sub2->Transmetal base Base base->Transmetal

Caption: Simplified catalytic cycle for Suzuki coupling.

IV. Direct C-H Functionalization

Direct C-H functionalization (or activation) is a modern and atom-economical strategy that avoids the need for pre-functionalization (like halogenation).[12] This approach directly converts a C-H bond into a C-C or C-heteroatom bond, often with the aid of a transition metal catalyst.

Causality Behind the Method: The challenge lies in the inherent inertness of C-H bonds. Catalytic systems, often involving palladium, rhodium, or iridium, are designed to be reactive enough to cleave a C-H bond. Regioselectivity can be controlled by the inherent electronic properties of the substrate or by using a directing group. For 1,8-naphthyridine, the electron-poor nature of the ring can influence which C-H bonds are most susceptible to certain types of activation. Recent advances have shown that even non-directed C-H functionalization can be achieved with highly active catalyst/ligand systems.[12] Another elegant strategy involves the iridium-catalyzed transfer hydrogenation of the naphthyridine ring, which temporarily activates it for nucleophilic attack, followed by rearomatization.[13]

Protocol 4: Iridium-Catalyzed Transfer Hydrogenation and C-H Functionalization

  • Objective: To functionalize the C-H bond at the α-position to one of the nitrogen atoms via a reductive coupling with an indoline derivative.[13]

  • Materials:

    • Substituted 2-aryl-1,8-naphthyridine (1.0 eq)

    • Indoline derivative (e.g., 2-methylindoline) (1.2 eq)

    • Iridium catalyst (e.g., [Cp*IrCl₂]₂) (1-2 mol%)

    • Additive (e.g., NaOTf) (50 mol%)

    • Solvent (e.g., 1,2-dichloroethane)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the 1,8-naphthyridine substrate, indoline derivative, iridium catalyst, and additive.

    • Evacuate and backfill the tube with an inert gas (Argon).

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to 130 °C for 16-24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by preparative thin-layer chromatography or column chromatography on silica gel to yield the functionalized tetrahydro-1,8-naphthyridine product.

  • Self-Validation: The success of the reaction is confirmed by ¹H NMR, which will show the loss of aromaticity in one of the rings and the appearance of new aliphatic proton signals. Mass spectrometry will confirm the addition of the indoline fragment.

CH_Activation_Pathway Start 1,8-Naphthyridine + Indoline Catalysis [Ir] Catalyst Transfer Hydrogenation Start->Catalysis Intermediate Reduced Naphthyridine Intermediate (non-aromatic) Catalysis->Intermediate Addition Nucleophilic Addition (by activated Indoline) Intermediate->Addition Product Functionalized Tetrahydro- 1,8-Naphthyridine Addition->Product

Caption: Logical pathway for reductive C-H functionalization.

V. Conclusion

The functionalization of the 1,8-naphthyridine ring system is a dynamic field that is crucial for advancing its application in medicine and materials science. While classical methods like electrophilic substitution and palladium-catalyzed cross-coupling remain workhorse strategies, the continued development of novel C-H activation protocols offers more efficient and environmentally benign alternatives. The protocols and principles outlined in this guide provide a robust framework for researchers to strategically modify this valuable scaffold, enabling the creation of novel compounds with tailored properties and functions.

References

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

  • Regioselective synthesis of functionalized[1][14]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]

  • 1,8-Naphthyridine. Wikipedia. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Unusual Nitration of Substituted 7-Amino-1,8-naphthyridine in the Synthesis of Compounds with Antiplatelet Activity. ResearchGate. [Link]

  • Ligand-accelerated non-directed C–H functionalization of arenes. Nature Communications. [Link]

  • Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols: A Guide to the Synthesis of 2-Amino-3-nitro-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,8-naphthyridine scaffold is a quintessential "privileged structure" in medicinal chemistry and drug development.[1][2] This nitrogen-containing heterocyclic system is a core component of numerous compounds demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3] The functionalization of this core at specific positions can modulate its pharmacological profile, making the development of targeted synthetic routes a high-priority endeavor for researchers.

This guide provides a detailed, experience-driven approach to the synthesis of 2-amino-3-nitro-1,8-naphthyridine derivatives. This specific substitution pattern offers a unique platform for further chemical exploration, with the amino group providing a handle for amide coupling or other modifications, and the nitro group enabling a range of potential transformations, including reduction to a key amino intermediate.

Our synthetic strategy is dissected into two primary stages: the robust preparation of the essential precursor, 2-amino-3-nitropyridine, followed by a thermally-driven cyclocondensation to construct the target 1,8-naphthyridine framework. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to ensure reproducible and adaptable success in the laboratory.

Overall Synthetic Workflow

The pathway to the target compounds is logically staged. First, we secure a reliable supply of the key pyridine building block. Second, we employ a classic heterocyclic annulation reaction to construct the second ring, yielding the 1,8-naphthyridine core.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Naphthyridine Core Formation A Commercial Pyridine (e.g., 2-Aminopyridine or 2-Chloropyridine) B Protocol 1: Synthesis of 2-Amino-3-nitropyridine A->B Nitration or Amination D Protocol 2: Gould-Jacobs Annulation B->D Cyclocondensation C β-Dicarbonyl Compound (e.g., Diethyl Malonate derivative) C->D E Target Scaffold: 2-Amino-3-nitro-1,8-naphthyridine Derivative D->E Purification & Characterization

Caption: High-level workflow for the synthesis of 2-amino-3-nitro-1,8-naphthyridine derivatives.

Part 1: Synthesis of the Key Precursor: 2-Amino-3-nitropyridine

A successful synthesis of the final heterocyclic system is critically dependent on the quality and availability of the starting 2-amino-3-nitropyridine. Two primary, validated methods are presented below.

Protocol 1A: Nitration of 2-Aminopyridine

This is a classical electrophilic aromatic substitution approach. The amino group is a strong activating group, directing substitution to the ortho and para positions (positions 3 and 5). Careful control of reaction conditions is paramount to favor the desired 3-nitro isomer.

  • Expertise & Causality: The reaction of 2-aminopyridine with a mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺) electrophile.[4] The potent acidic environment protonates the pyridine ring nitrogen, further influencing the electronic distribution and directing the substitution. While a mixture of isomers is possible, separation by chromatography can yield the pure 3-nitro product.[4]

Step-by-Step Methodology (Protocol 1A)
  • Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, carefully add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Amine: Slowly add 2-aminopyridine (e.g., 0.1 mol) in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 20 mL), pre-cooled to 0 °C. Add this mixture dropwise to the 2-aminopyridine solution over 1-2 hours, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice (e.g., 500 g). The solution will heat up; allow it to cool.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or ammonium hydroxide until pH 7-8 is reached. This must be done in a well-ventilated fume hood with efficient cooling, as the neutralization is highly exothermic.

  • Extraction: The precipitated product mixture can be filtered, or the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 150 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid, a mixture of isomers, is then purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to isolate the 2-amino-3-nitropyridine isomer.

Protocol 1B: Amination of 2-Chloro-3-nitropyridine (SNAr Approach)

This method often provides a cleaner and more direct route to the desired product. It relies on the principle of Nucleophilic Aromatic Substitution (SNAr).

  • Expertise & Causality: The strongly electron-withdrawing nitro group at the 3-position significantly activates the chlorine atom at the 2-position towards nucleophilic attack.[5] The pyridine nitrogen further contributes to the electron deficiency of the ring. Ammonia acts as the nucleophile, displacing the chloride leaving group to yield the target compound in high purity and yield.

Step-by-Step Methodology (Protocol 1B)
  • Setup: Place 2-chloro-3-nitropyridine (e.g., 25 mmol) into a high-pressure sealable reaction vessel (sealed tube).

  • Reagent Addition: Add an aqueous or alcoholic solution of ammonia (e.g., 20-30% solution, large excess, ~500 mmol).

  • Reaction: Securely seal the vessel and heat the mixture to 90-100 °C with vigorous stirring for 12-16 hours. (Caution: This reaction is performed under pressure. Use an appropriate pressure vessel and a blast shield).

  • Cooling & Isolation: After the reaction period, cool the vessel to room temperature, and then further chill in an ice bath to 0 °C to maximize precipitation.

  • Filtration: Collect the resulting yellow solid product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual ammonia and salts.

  • Drying: Dry the product under vacuum to obtain 2-amino-3-nitropyridine, which is often of sufficient purity for the next step.

Part 2: Annulation of the 1,8-Naphthyridine Core

With the key precursor in hand, we proceed to the construction of the second ring. We will adapt the principles of the Gould-Jacobs reaction, a robust method for forming fused pyridinone rings. This involves the condensation of an aromatic amine with a β-dicarbonyl derivative, followed by a high-temperature cyclization.[6]

Principle: The Gould-Jacobs Annulation

The reaction proceeds in two distinct stages. First, the 2-amino group of our precursor undergoes a condensation reaction with an activated malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM). This forms an enamine intermediate. The second stage is a thermally induced intramolecular cyclization, where the enamine attacks one of the ester carbonyls, followed by elimination of ethanol to form the new heterocyclic ring.[7] This high-temperature requirement necessitates the use of a high-boiling solvent.

Detailed Protocol: Synthesis of Ethyl 2-Amino-4-hydroxy-3-nitro-1,8-naphthyridine-3-carboxylate

This protocol details the reaction of 2-amino-3-nitropyridine with diethyl ethoxymethylenemalonate (DEEM) to yield a highly functionalized naphthyridine core, which can be a final product or a versatile intermediate.

Step-by-Step Methodology
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitropyridine (e.g., 10 mmol) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 11 mmol, 1.1 eq).

  • Solvent Addition: Add a high-boiling inert solvent, such as Dowtherm A or diphenyl ether (e.g., 30-40 mL).

  • Initial Condensation (Optional): Gently heat the mixture to 120-140 °C for 1-2 hours to facilitate the initial condensation and formation of the enamine intermediate, allowing the ethanol byproduct to distill off.

  • Thermal Cyclization: Increase the temperature of the reaction mixture to reflux (approx. 250-260 °C) and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The product will typically precipitate from the solvent upon cooling.

  • Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further promote precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with hexane to remove the high-boiling solvent. A subsequent wash with a small amount of cold ethanol or diethyl ether may also be beneficial.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to yield the pure 2-amino-4-hydroxy-3-nitro-1,8-naphthyridine derivative.

Mechanistic Pathway of the Gould-Jacobs Annulation

The reaction follows a well-established pathway involving nucleophilic attack, elimination, and intramolecular cyclization.

Caption: Mechanism for the Gould-Jacobs annulation of 2-amino-3-nitropyridine.

Data Presentation: Substrate Scope

The described protocol is adaptable to various β-dicarbonyl compounds, allowing for the synthesis of a library of derivatives. The choice of reactant dictates the substitution pattern on the newly formed ring.

β-Dicarbonyl ReactantR¹ GroupR² GroupExpected Naphthyridine Product
Diethyl ethoxymethylenemalonateHCOOEtEthyl 2-amino-4-hydroxy-3-nitro-1,8-naphthyridine-3-carboxylate
Ethyl ethoxymethyleneacetoacetateCH₃COOEtEthyl 2-amino-4-hydroxy-2-methyl-3-nitro-1,8-naphthyridine-3-carboxylate
Ethyl ethoxymethylenecyanoacetateCNCOOEtEthyl 2-amino-3-cyano-4-hydroxy-3-nitro-1,8-naphthyridine-3-carboxylate

References

  • Jadhav, S. et al. (2016). Synthesis of a ruthenium complex based on the 3,5-dinitropyridine moiety. MDPI. Available at: [Link]

  • Journal of the Chemical Society C. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. RSC Publishing. Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • Junek, H. et al. (2001). Malonates in Cyclocondensation Reactions. PMC - NIH. Available at: [Link]

  • Narender, A. et al. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. Available at: [Link]

  • Google Patents. Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Quora. How to prepare amino acid from diethyl malonate. Available at: [Link]

  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available at: [Link]

  • Google Patents. Preparation method of 2-hydroxy-3-nitropyridine.
  • K.T.H.M. College. Synthesis of 1,8-naphthyridines: a recent update (microreview). Available at: [Link]

  • Chemistry LibreTexts. Synthesis of Amino Acids. Available at: [Link]

  • ACS Publications. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Available at: [Link]

  • RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available at: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available at: [Link]

  • ResearchGate. Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. Available at: [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction. Available at: [Link]

Sources

Experimental procedure for synthesizing novel 1,8-naphthyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Modern, Green Chemistry Approach to the Synthesis of Novel 1,8-Naphthyridine Analogs via Friedländer Annulation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an exceptional pharmacophore capable of diverse molecular interactions. Consequently, derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, including potent antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The therapeutic potential of this scaffold is validated by the existence of several commercial drugs incorporating the 1,8-naphthyridine nucleus.[3]

Given their wide-ranging applicability, the development of efficient, scalable, and environmentally conscious synthetic methods for 1,8-naphthyridine analogs is a critical objective for drug discovery and development.[4] This application note details a robust and validated protocol for the synthesis of these valuable compounds, focusing on a modern interpretation of the classic Friedländer annulation that prioritizes green chemistry principles.

Principle of Synthesis: The Friedländer Annulation Revisited

The Friedländer annulation is a cornerstone reaction for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. The classical approach involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4] While effective, traditional Friedländer reactions often necessitate harsh conditions, including strong acids or bases and high temperatures in organic solvents, which can lead to side reactions and environmental concerns.[1][4]

This protocol leverages a significant advancement: the use of an inexpensive, biocompatible, and water-soluble ionic liquid, choline hydroxide (ChOH), as a catalyst in an aqueous medium.[1]

The Causality Behind the Method:

  • Catalyst Choice (ChOH): Choline hydroxide acts as a highly effective base catalyst. Its primary advantage lies in its ability to form hydrogen bonds with the reactants. This non-covalent interaction is pivotal for facilitating the reaction in water, a solvent in which organic reactants typically have low solubility.[1] This circumvents the need for hazardous organic solvents.

  • Solvent Choice (Water): Water is the ultimate green solvent—it is abundant, non-toxic, and non-flammable. Performing the synthesis in water not only enhances the safety profile of the procedure but also simplifies product work-up, as many organic products will precipitate directly from the aqueous reaction mixture upon completion.[1]

  • Mechanism: The reaction proceeds via an initial base-catalyzed aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization (condensation) between the amino group and the carbonyl, which, after dehydration, yields the final aromatic 1,8-naphthyridine ring system.

Below is a generalized schematic of the Choline-catalyzed Friedländer reaction.

Caption: Generalized reaction scheme for the synthesis of 1,8-naphthyridines.

Detailed Experimental Protocol

This protocol is adapted from a validated, gram-scale synthesis reported in ACS Omega.[1] It describes the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.

Materials and Equipment
  • Reagents: 2-aminonicotinaldehyde, Acetone, Choline hydroxide (45 wt. % in H₂O), Deionized water, Ethyl acetate, Anhydrous sodium sulfate.

  • Equipment: Round-bottom flask (50 mL), magnetic stirrer and stir bar, heating plate or water bath, condenser, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (silica gel, 100-200 mesh), standard laboratory glassware.

Step-by-Step Synthesis Procedure

The entire experimental workflow is outlined in the diagram below.

G A 1. Reagent Preparation - Dissolve 2-aminonicotinaldehyde (0.5 mmol) in H₂O (1 mL) in a round-bottom flask. B 2. Add Reactant & Catalyst - Add acetone (0.5 mmol). - Add Choline Hydroxide (1 mol%). A->B C 3. Reaction - Stir the mixture at 50 °C. - Monitor progress using TLC. B->C D 4. Work-up - Cool the reaction mixture. - Extract with Ethyl Acetate (3 x 15 mL). C->D E 5. Drying & Concentration - Combine organic layers. - Dry over anhydrous Na₂SO₄. - Concentrate using a rotary evaporator. D->E F 6. Purification - Purify the crude product via column chromatography (if necessary). E->F G 7. Characterization - Confirm structure and purity using ¹H NMR, ¹³C NMR, and MS. F->G

Caption: Step-by-step experimental workflow for 1,8-naphthyridine synthesis.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol, 61 mg).

  • Solvent and Reagent Addition: Add 1 mL of deionized water to the flask, followed by acetone (0.5 mmol, 36.5 µL).

  • Catalyst Introduction: Add choline hydroxide (1 mol %, ~5.5 µL of a 45 wt. % solution in H₂O).

    • Expert Insight: The catalyst loading is crucial. While effective, excess base can lead to side reactions. 1 mol % is an optimized concentration for this transformation.[1]

  • Reaction Execution: Place the flask in a pre-heated water bath at 50 °C and stir the mixture for approximately 6 hours.

  • Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The consumption of the starting material (2-aminonicotinaldehyde) and the formation of a new, less polar spot indicates product formation.

Product Work-up and Purification
  • Cooling and Extraction: Once the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Solvent Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Trustworthiness Check: The use of multiple small-volume extractions is more efficient at recovering the product from the aqueous phase than a single large-volume extraction.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If the crude product is not pure, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization and Validation

The identity, structure, and purity of the synthesized 1,8-naphthyridine analogs must be unequivocally confirmed using a suite of spectroscopic techniques.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. The aromatic region will show characteristic signals for the naphthyridine core protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming the expected molecular formula.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups and to confirm the absence of starting material carbonyls (from the aldehyde) or N-H stretches (from the amine) if the reaction went to completion.[1]

Results: Substrate Scope and Efficiency

A key advantage of this protocol is its broad applicability to a range of active methylene compounds. The reaction of 2-aminonicotinaldehyde with various ketones proceeds with excellent yields, demonstrating the robustness of the method.[1]

EntryActive Methylene CompoundProductYield (%)[1]
1Acetone2-methyl-1,8-naphthyridine>90%
2Propiophenone2-methyl-3-phenyl-1,8-naphthyridine>90%
3Cyclohexanone2,3-tetramethylene-1,8-naphthyridine>90%
4Acetophenone2-phenyl-1,8-naphthyridine>90%
5Ethyl acetoacetateEthyl 2-methyl-1,8-naphthyridine-3-carboxylate>95%

Data adapted from Mondal, J., et al. (2021).[1]

Conclusion and Future Directions

This application note provides a detailed, validated, and environmentally conscious protocol for the synthesis of substituted 1,8-naphthyridine analogs. By employing a biocompatible catalyst in water, this method avoids the use of harsh reagents and volatile organic solvents, aligning with the principles of green chemistry.[1] The high yields and broad substrate scope make it a valuable tool for researchers in medicinal chemistry and drug development.

Furthermore, the synthesized compounds can be evaluated for their drug-like properties using computational tools, such as assessing compliance with Lipinski's "Rule of Five," to guide the design of future analogs with potentially improved pharmaceutical profiles.[1] This synergy between efficient green synthesis and in silico screening can significantly accelerate the discovery of new therapeutic agents based on the 1,8-naphthyridine scaffold.

References

  • Mondal, J., Roy, D., & Singh, N. D. P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18981–18991. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930. [Link]

  • Li, Y., Wu, H., & Liu, X. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28247–28257. [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. De Gruyter. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2021). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23221-23242. [Link]

Sources

Application Notes & Protocols for the Development of Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Unified Approach to Combating Cellular Adversaries

The development of novel antimicrobial and anticancer agents represents two of the most critical endeavors in modern medicine. While their targets—rapidly proliferating microbial pathogens and malignant host cells—differ fundamentally, the strategies employed to discover and validate therapeutic interventions share remarkable parallels. This guide provides a comprehensive overview of the key application notes and protocols that underpin the discovery and preclinical development of both antimicrobial and anticancer agents. By presenting these methodologies in a cohesive framework, we aim to empower researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to accelerate the translation of promising lead compounds into clinical candidates.

The narrative that follows is structured to mirror the logical progression of a drug discovery campaign, from initial target identification and validation to lead optimization and preclinical assessment. We will delve into the causality behind experimental choices, emphasizing the importance of robust, self-validating protocols. Every key mechanistic claim and protocol standard is supported by authoritative sources, ensuring scientific integrity and providing a foundation for further exploration.

Section 1: Target Identification and Validation - The Foundational Step

The successful development of any therapeutic agent hinges on the selection and validation of a suitable molecular target. An ideal target should be essential for the survival or proliferation of the pathogen or cancer cell, while exhibiting minimal homology or functional overlap with host targets to minimize off-target toxicity.

In Silico Target Identification

The advent of genomics, proteomics, and bioinformatics has revolutionized the initial stages of drug discovery. In silico approaches expedite the identification of putative targets by analyzing vast datasets.

Protocol 1: Comparative Genomics for Novel Antimicrobial Targets

  • Objective: To identify essential genes in a target pathogen that are absent in the human genome.

  • Methodology:

    • Genome Sequencing: Sequence the complete genome of the pathogenic microbe of interest.

    • Orthologous Gene Identification: Utilize bioinformatics tools (e.g., BLAST, OrthoMCL) to identify genes that are conserved across multiple pathogenic strains but absent in the human reference genome.

    • Essential Gene Prediction: Employ computational tools (e.g., DEG database) to predict the essentiality of the identified genes for microbial survival.

    • Pathway Analysis: Map the identified essential genes to metabolic and signaling pathways to understand their functional context.

  • Causality: By focusing on genes essential for the pathogen but absent in humans, this approach maximizes the potential for selective toxicity, a cornerstone of antimicrobial therapy.

Protocol 2: Cancer Genome Atlas (TCGA) Data Mining for Oncogenic Drivers

  • Objective: To identify mutated or overexpressed genes that drive cancer progression.

  • Methodology:

    • Data Acquisition: Access and download relevant cancer-specific datasets from The Cancer Genome Atlas (TCGA) portal.

    • Genomic Data Analysis: Analyze whole-exome and RNA-sequencing data to identify recurrent somatic mutations, copy number variations, and differentially expressed genes in tumor samples compared to normal tissues.

    • Driver Gene Prioritization: Utilize algorithms like MuSiC or OncodriveCLUST to distinguish driver mutations from passenger mutations.

    • Pathway Enrichment Analysis: Use tools such as GSEA or DAVID to identify signaling pathways significantly altered by the identified driver genes.

  • Causality: This data-driven approach allows for the identification of oncogenes and tumor suppressor genes that are central to the malignant phenotype, providing a strong rationale for targeted therapy development.[1]

Experimental Target Validation

Once putative targets are identified, their essentiality must be experimentally validated.

Protocol 3: Gene Knockout/Knockdown for Target Validation

  • Objective: To confirm the essentiality of a target gene for cell survival or proliferation.

  • Methodology:

    • Construct Design: Design appropriate constructs for gene knockout (e.g., CRISPR-Cas9) or knockdown (e.g., shRNA, siRNA).

    • Transfection/Transduction: Introduce the constructs into the target microbial or cancer cell line.

    • Validation of Knockout/Knockdown: Confirm the reduction or elimination of target gene expression at the mRNA (RT-qPCR) and protein (Western blot) levels.

    • Phenotypic Assays: Assess the impact of gene knockout/knockdown on cell viability (e.g., MTT assay), proliferation (e.g., colony formation assay), and other relevant phenotypes.

  • Causality: Direct genetic perturbation provides the most compelling evidence for a gene's essential role, thereby validating it as a druggable target.

Section 2: High-Throughput Screening (HTS) for Hit Identification

With a validated target in hand, the next step is to identify "hits"—small molecules that modulate the target's activity. High-throughput screening (HTS) enables the rapid screening of large compound libraries.[2][3][4]

Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Assay Development & Miniaturization cluster_screening Screening Campaign cluster_analysis Data Analysis & Hit Identification Assay_Dev Develop a robust and sensitive assay (e.g., biochemical, cell-based) Miniaturize Miniaturize the assay to a 96- or 384-well plate format Assay_Dev->Miniaturize Robotic_Screening Robotic screening of the compound library Miniaturize->Robotic_Screening Compound_Library Compound Library (Natural products, synthetic molecules) Compound_Library->Robotic_Screening Data_Acquisition Data Acquisition and Primary Analysis Robotic_Screening->Data_Acquisition Hit_Confirmation Hit Confirmation and Dose-Response Analysis Data_Acquisition->Hit_Confirmation

Caption: A generalized workflow for high-throughput screening (HTS) campaigns.

Protocol 4: Whole-Cell HTS for Antimicrobial Compounds

  • Objective: To identify compounds that inhibit the growth of a target pathogen.

  • Methodology:

    • Assay Setup: In a 96- or 384-well microtiter plate, dispense a standardized inoculum of the target bacterium in a suitable growth medium.[5][6]

    • Compound Addition: Add compounds from a screening library to each well at a single, high concentration (e.g., 10-50 µM). Include positive (known antibiotic) and negative (DMSO vehicle) controls.

    • Incubation: Incubate the plates under appropriate conditions (temperature, atmosphere) for a defined period.

    • Readout: Measure bacterial growth using an absorbance-based microplate reader (OD600) or a viability indicator dye (e.g., resazurin).[6]

    • Hit Selection: Identify compounds that cause a significant reduction in bacterial growth compared to the negative control.

  • Causality: This phenotypic screening approach is agnostic to the compound's mechanism of action, allowing for the discovery of novel antimicrobial agents with potentially new targets.[3]

Protocol 5: Target-Based HTS for Anticancer Agents

  • Objective: To identify compounds that inhibit the activity of a specific cancer target (e.g., a kinase).

  • Methodology:

    • Assay Principle: Utilize a biochemical assay that measures the activity of the purified target protein. For kinases, this could be a fluorescence-based assay that detects ATP consumption or substrate phosphorylation.

    • Assay Setup: In a microtiter plate, combine the purified enzyme, its substrate, and ATP with individual compounds from the screening library.

    • Reaction and Readout: Allow the enzymatic reaction to proceed for a set time, then measure the output signal (e.g., fluorescence, luminescence).

    • Hit Identification: Identify compounds that significantly inhibit the enzyme's activity.

  • Causality: This approach is highly specific and provides immediate information about the compound's molecular target, streamlining the subsequent lead optimization process.[1]

Section 3: Lead Optimization - From Hit to Candidate

Once initial hits are identified, they undergo a process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves a close collaboration between medicinal chemists and biologists.

Structure-Based Drug Design (SBDD)

SBDD utilizes the three-dimensional structure of the target protein to guide the rational design of more potent and selective inhibitors.[1][7][8]

Workflow for Structure-Based Drug Design

SBDD_Workflow Target_Structure Determine 3D structure of the target protein (X-ray, NMR, Cryo-EM) Virtual_Screening In silico docking of virtual compound libraries Target_Structure->Virtual_Screening Hit_to_Lead Synthesize and test analogs of initial hits Target_Structure->Hit_to_Lead Iterative_Optimization Iterative cycle of design, synthesis, and testing Virtual_Screening->Iterative_Optimization Co_crystal Determine co-crystal structure of target-ligand complex Hit_to_Lead->Co_crystal Co_crystal->Iterative_Optimization Lead_Candidate Optimized Lead Candidate Iterative_Optimization->Lead_Candidate

Caption: The iterative cycle of structure-based drug design (SBDD).

Protocol 6: Co-crystallization and Structure-Activity Relationship (SAR) Studies

  • Objective: To elucidate the binding mode of a lead compound and guide the design of improved analogs.

  • Methodology:

    • Protein Expression and Purification: Express and purify large quantities of the target protein.

    • Co-crystallization: Co-crystallize the protein with the lead compound.

    • X-ray Diffraction: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure.

    • SAR by Synthesis: Based on the structural insights, synthesize a series of analogs with modifications designed to improve interactions with the target.

    • In Vitro Testing: Test the new analogs in the relevant biochemical or cell-based assays to determine their potency and establish a structure-activity relationship (SAR).

  • Causality: By visualizing the precise interactions between the compound and its target, SBDD enables the rational design of modifications that enhance binding affinity and selectivity, accelerating the lead optimization process.[8][9]

Addressing Antimicrobial Resistance

A critical aspect of antimicrobial drug development is overcoming existing and potential resistance mechanisms.[10][11]

Mechanisms of Antimicrobial Resistance

Resistance_Mechanisms Antibiotic Antimicrobial Agent Efflux Drug Efflux Antibiotic->Efflux Pumped out Inactivation Enzymatic Inactivation Antibiotic->Inactivation Degraded Target_Mod Target Modification Antibiotic->Target_Mod Binding prevented Reduced_Uptake Reduced Permeability Antibiotic->Reduced_Uptake Entry blocked

Caption: Major mechanisms of antimicrobial resistance in bacteria.[10][12]

Protocol 7: Screening against Resistant Strains and Efflux Pump Inhibitor Combination

  • Objective: To assess the efficacy of lead compounds against clinically relevant resistant strains and to explore combination therapies.

  • Methodology:

    • Panel of Resistant Strains: Assemble a panel of bacterial strains with well-characterized resistance mechanisms (e.g., expressing beta-lactamases, overexpressing efflux pumps).

    • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the lead compounds against both susceptible and resistant strains using broth microdilution assays.

    • Efflux Pump Inhibitor (EPI) Synergy: For compounds showing reduced activity against strains overexpressing efflux pumps, perform checkerboard assays to assess synergy with known EPIs.

  • Causality: Testing against resistant strains early in the development process is crucial for identifying compounds with a robust spectrum of activity. Synergy with EPIs can restore the activity of compounds susceptible to efflux, a common resistance mechanism.[12]

Section 4: Preclinical In Vitro and In Vivo Evaluation

Prior to human clinical trials, promising lead candidates must undergo rigorous preclinical evaluation to assess their efficacy, safety, and pharmacokinetic profiles.

In Vitro Profiling

Table 1: Key In Vitro Assays for Preclinical Candidates

Assay TypeAntimicrobial Agent FocusAnticancer Agent FocusRationale
Efficacy Minimum Bactericidal Concentration (MBC), Time-kill kinetics, Biofilm disruptionIC50 determination in a panel of cancer cell lines, Apoptosis induction (e.g., Caspase-Glo), Cell cycle analysisTo quantify the potency and mechanism of cell killing.
Selectivity Cytotoxicity against mammalian cell lines (e.g., HepG2, HEK293)Cytotoxicity against non-cancerous cell lines, Kinase selectivity profilingTo ensure the compound is selectively toxic to the target cells.
ADME Caco-2 permeability, Metabolic stability in liver microsomesCaco-2 permeability, Metabolic stability in liver microsomes, Plasma protein bindingTo predict the absorption, distribution, metabolism, and excretion properties of the compound.
In Vivo Efficacy Models

Protocol 8: Murine Thigh Infection Model for Antimicrobial Efficacy

  • Objective: To evaluate the in vivo efficacy of an antimicrobial agent in a localized infection model.

  • Methodology:

    • Immunosuppression: Render mice neutropenic by treatment with cyclophosphamide.

    • Infection: Inject a standardized inoculum of the target pathogen into the thigh muscle.

    • Treatment: Administer the test compound via a clinically relevant route (e.g., oral, intravenous) at various doses and schedules.

    • Efficacy Readout: After 24-48 hours, euthanize the mice, homogenize the infected thigh tissue, and determine the bacterial burden (CFU/gram of tissue).

  • Causality: This model provides a quantitative measure of a compound's ability to reduce bacterial load in a live animal, offering a crucial bridge between in vitro activity and potential clinical efficacy.

Protocol 9: Xenograft Tumor Model for Anticancer Efficacy

  • Objective: To evaluate the in vivo antitumor activity of a lead compound.

  • Methodology:

    • Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth: Allow tumors to establish and reach a palpable size.

    • Treatment: Randomize mice into vehicle control and treatment groups and administer the compound according to a predefined schedule.

    • Efficacy Assessment: Monitor tumor volume over time using caliper measurements. At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Causality: The xenograft model is a widely accepted standard for assessing a compound's ability to inhibit tumor growth in a physiological context, providing essential data for advancing a candidate to clinical trials.

Conclusion: An Integrated and Iterative Path to New Therapies

The development of novel antimicrobial and anticancer agents is a complex, multi-stage process that demands a deeply integrated and iterative approach. From the initial spark of in silico target identification to the rigorous validation in preclinical animal models, each step is built upon a foundation of robust and well-validated protocols. By understanding the "why" behind each experimental choice and adhering to the principles of scientific integrity, researchers can navigate the challenging path of drug discovery with greater efficiency and a higher probability of success. The application notes and protocols outlined in this guide are intended to serve as a practical resource for scientists dedicated to addressing the urgent global needs for new and effective treatments for infectious diseases and cancer.

References

  • Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology. (2026).
  • Recent advances in anticancer drug discovery: A review. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • An overview of the antimicrobial resistance mechanisms of bacteria. (n.d.). PMC - NIH.
  • Structure-based design of molecular cancer therapeutics. (2009). PubMed.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PMC.
  • Targeted Therapy. (2025). American Cancer Society.
  • Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. (n.d.). NCBI.
  • Structure-Based Drug Design: Advances in Targeting Oncogenic Kinases. (n.d.). Heidelberg Institute for Molecular Oncology.
  • Molecular targeted therapy for anticancer treatment. (n.d.). PMC - PubMed Central - NIH.
  • Novel Antibacterial Approaches and Therapeutic Str
  • Recent Advances in Anticancer Strategies. (2025). PMC - PubMed Central - NIH.
  • Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. (n.d.). Frontiers.
  • Amping antimicrobial discovery with high-throughput screening. (2016). Drug Target Review.
  • The power of structure-based drug design. (n.d.). Drug Discovery News.
  • Recent Advances in Anti-Cancer Drugs. (n.d.). MDPI.
  • High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa. (2020). Frontiers.
  • How does targeted therapy treat cancer?. (2024). MD Anderson Cancer Center.
  • Short notes on molecular mechanisms behind antimicrobial drug resistance. (2023). GSC Online Press.
  • High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay. (n.d.). PubMed.
  • Targeted therapy. (n.d.). Macmillan Cancer Support.
  • Recent advances in anticancer drug discovery: A review. (2023).
  • Antimicrobial resistance. (2023).
  • Editorial: Novel drug-designing approaches to combat antimicrobial resistance. (n.d.). Frontiers.
  • Structure-based design of molecular cancer therapeutics. (2025). Request PDF - ResearchGate. [Link]

  • Development of Novel Antibiotic Agents to Combat Drug Resistant Bacteria. (2024). Hilaris Publisher.
  • Antimicrobial Drug Resistance: Mechanisms of Drug Resistance. (n.d.).
  • Targeted Therapy Drug List by Cancer Type. (2025).
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net.
  • Novel Insights into the Antimicrobial Resistance and Strategies to Curb the Menace. (2024). Journal of Clinical and Diagnostic Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1,8-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of N-heterocyclic compounds. The unique electronic properties and hydrogen bonding capabilities of the 1,8-naphthyridine scaffold can present specific challenges during recrystallization.[1][2][3][4] This document provides practical, field-tested advice in a direct question-and-answer format to help you overcome these challenges and achieve high-purity materials.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the issue, its probable causes, and a series of logical, actionable solutions.

Q1: My 1,8-naphthyridine derivative is "oiling out" instead of forming crystals upon cooling. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute separates from the cooling solution as a liquid rather than a solid crystalline lattice.[5] This is a common problem, especially with compounds that have melting points lower than the boiling point of the solvent or when the solution is supersaturated at a temperature above the compound's melting point.

Probable Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution may be too concentrated, or cooling is happening too quickly, preventing orderly crystal nucleation.

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the concentration. Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to slow the cooling rate, which encourages the formation of larger, purer crystals.[6]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high, exceeding the melting point of your compound. Impurities can also depress the melting point, exacerbating this issue.

    • Solution: Switch to a lower-boiling point solvent in which your compound still exhibits the desired high-solubility-when-hot, low-solubility-when-cold profile.[7] Alternatively, employ a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (an "anti-solvent" in which it is less soluble) to the hot solution until it becomes slightly cloudy.[1] A small addition of the "good" solvent should clarify it again before slow cooling.

  • Presence of Impurities: Tarry or insoluble impurities can inhibit crystal lattice formation.[5]

    • Solution: If you observe insoluble material in the hot solution, perform a hot gravity filtration to remove it before cooling.[5] If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5]

Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer:

Failure to crystallize upon cooling typically indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.[8]

Probable Causes & Solutions:

  • Excess Solvent: The most common cause is using too much solvent during the initial dissolution step.[8] This prevents the solution from becoming supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to heat until you observe the formation of crystals on the tip of a glass rod dipped in the solution and then removed. This indicates you are near the saturation point. Let the solution cool slowly again.[9]

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). Sometimes, especially with very pure compounds in clean glassware, spontaneous nucleation is slow.

    • Solution A (Scratching): Vigorously scratch the inside of the flask at the surface of the solution with a glass stirring rod.[5][10] The microscopic scratches on the glass provide a rough surface that can initiate crystallization.

    • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cold solution.[5][6] This "seed crystal" provides a template for further crystal growth.

  • Inhibitory Effect of Impurities: Certain soluble impurities can act as "protective colloids," preventing your compound from crystallizing.[5]

    • Solution: If scratching and seeding fail, your compound may require further purification by another method, such as column chromatography, before a successful recrystallization can be achieved.

Q3: My compound crystallizes prematurely in the funnel during hot filtration. How can I prevent this?

Answer:

Premature crystallization during hot filtration is caused by the solution cooling as it passes through the funnel and filter paper.[5] This is particularly problematic when working with a solvent that is near its saturation point at its boiling temperature.

Solutions:

  • Use a Stemless Funnel: A funnel with a stem provides a long, narrow, and cooler surface area where crystals can form and clog the apparatus. A stemless or short-stemmed funnel minimizes this risk.[5]

  • Preheat the Apparatus: Place the filter funnel and filter paper in the receiving flask and rest it on top of the boiling solution for a few minutes to allow hot solvent vapors to heat the entire assembly.[5]

  • Add Excess Solvent: Before filtering, add a small excess of hot solvent (5-10%) to the solution to move it slightly away from the saturation point. This excess can be boiled off later before you begin the cooling and crystallization step.

  • Keep the Solution Hot: Pour the solution through the funnel in several small portions, rather than all at once, to minimize the time it has to cool down.[5]

Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for a new 1,8-naphthyridine derivative?

Answer:

Selecting the right solvent is the most critical step for a successful recrystallization.[10] The ideal solvent will dissolve your compound completely when hot but very poorly when cold.[7] Given the polar nature of the 1,8-naphthyridine core, polar solvents are often a good starting point. However, the overall polarity will be heavily influenced by the substituents on the ring.

A systematic approach is best. Use small test tubes to test the solubility of ~20-30 mg of your compound in ~0.5 mL of various solvents at room temperature and then at the solvent's boiling point.[10]

SolventPolarityTypical Use Case for 1,8-Naphthyridines
Water HighGood for highly polar derivatives with functional groups capable of hydrogen bonding (e.g., -COOH, -OH). Often used in mixed systems.[1]
Ethanol / Methanol HighExcellent general-purpose solvents for many 1,8-naphthyridines, as seen in literature.[11][12][13] Good balance of polarity to dissolve the core while allowing crystallization.
Acetone MediumCan be effective, but its low boiling point may not provide a large enough solubility differential for some compounds.
Ethyl Acetate (EtOAc) MediumA good choice for derivatives of intermediate polarity. Often used in a mixed system with hexanes.[1]
Dichloromethane (DCM) MediumCan be used, but its high volatility can make it tricky to handle. Often dissolves compounds too well at room temperature.
Toluene LowSuitable for less polar, more hydrocarbon-like derivatives.[1]
Hexanes / Heptane LowTypically used as the "poor" or "anti-solvent" in a mixed-solvent system with a more polar solvent like EtOAc or acetone.[1]

The ideal solvent is one that shows poor solubility at room temperature but complete solubility upon heating. [10]

Q2: What is a mixed-solvent system and when should I use it?

Answer:

A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[5]

You should use this method when your compound is either too soluble in all common solvents (even when cold) or not soluble enough in any solvent (even when hot).

General Procedure:

  • Dissolve the impure compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness (precipitation) appears.

  • Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The solubility will decrease dramatically, leading to crystallization.

Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Toluene/Hexanes.[5]

Experimental Protocols & Workflows
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 1,8-naphthyridine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of the hot solvent until the compound just completely dissolves.[6]

  • (Optional) Hot Filtration: If the solution contains insoluble impurities or has been treated with decolorizing carbon, perform a hot gravity filtration into a clean, pre-warmed flask.[5]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[6][10] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8][10]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer them to a watch glass for air drying or dry in a vacuum oven.

Visualization of Key Workflows

Below are diagrams illustrating the logical steps for the recrystallization process and for troubleshooting common issues.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in MINIMUM boiling solvent start->dissolve check_clear Solution Clear? dissolve->check_clear hot_filter Perform Hot Gravity Filtration check_clear->hot_filter No cool Cool Slowly to Room Temperature check_clear->cool Yes hot_filter->cool check_crystals Crystals Formed? cool->check_crystals troubleshoot Induce Crystallization (Scratch / Seed) check_crystals->troubleshoot No ice_bath Cool in Ice Bath check_crystals->ice_bath Yes troubleshoot->cool vacuum_filter Collect via Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_node End: Pure Solid dry->end_node

Caption: A workflow for a standard recrystallization experiment.

Troubleshooting_Workflow start Problem: No Crystals After Cooling check_supersat Is solution supersaturated? start->check_supersat scratch 1. Scratch inner surface of flask check_supersat->scratch Yes (likely) evaporate Boil off some solvent to concentrate, then re-cool check_supersat->evaporate No (likely) seed 2. Add a seed crystal scratch->seed reassess Re-evaluate solvent choice or consider anti-solvent addition seed->reassess Still no crystals evaporate->start Try again

Sources

Technical Support Center: Preventing Degradation of 2-Chloro-3-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 2-Chloro-3-nitro-1,8-naphthyridine. This guide is tailored for researchers, chemists, and drug development professionals who are leveraging this highly reactive and versatile building block in their synthetic pathways. Here, we provide expert, field-tested guidance to navigate and troubleshoot the common degradation challenges encountered during its use.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable intermediate in medicinal chemistry, largely due to its activated nature which facilitates a range of chemical transformations.[1][2] The potent electron-withdrawing effects of the nitro group and the inherent electron deficiency of the naphthyridine ring system make the chloro-substituent at the C2 position highly susceptible to nucleophilic displacement.[3][4] While this heightened reactivity is synthetically advantageous, it also renders the molecule prone to degradation under various, often mild, conditions. The principal degradation pathways include hydrolysis of the chloro group, undesired side-reactions of the nitro group, and decomposition under harsh thermal or basic conditions.

This guide is structured to provide a proactive approach to prevent these issues, ensuring the integrity of your starting material and maximizing the yield and purity of your desired products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My starting material seems to be degrading upon storage. What are the best practices for storing and handling this compound?

Answer:

The stability of this compound is highly dependent on its storage and handling. This compound is particularly sensitive to moisture and can be affected by light and elevated temperatures.[5][6][7]

  • Storage: The compound should be stored in a tightly sealed, opaque container, ideally under an inert atmosphere such as argon or nitrogen, in a cool, dark, and dry environment. Utilizing a desiccator is strongly advised to minimize exposure to atmospheric moisture.[8]

  • Handling: Always use dry glassware and anhydrous solvents when working with this reagent. Minimize its exposure to the ambient atmosphere; weigh it out promptly and reseal the container securely.

ParameterRecommended ActionRationale
Atmosphere Store and handle under an inert gas (Argon or Nitrogen).Prevents hydrolysis of the activated chloro group by atmospheric moisture.[6][7]
Temperature Store in a cool environment (e.g., refrigerator, <15°C).Slows the rate of potential decomposition reactions.[8][9]
Light Use an amber or opaque vial and store in a dark place.Prevents potential photochemically-induced degradation pathways.
Moisture Store in a desiccator.Minimizes water absorption which can lead to hydrolysis.[6]
FAQ 2: During my nucleophilic substitution reaction, I'm observing a significant amount of the corresponding 2-hydroxy-3-nitro-1,8-naphthyridine byproduct. How can I mitigate this hydrolysis?

Answer:

The formation of the 2-hydroxy byproduct is a classic example of undesired hydrolysis, a common issue with highly activated chloro-heterocycles.[10]

Causality: The C2-chloro group is exceptionally electrophilic. Water, even in trace amounts, can act as a potent nucleophile, leading to the formation of the hydroxynaphthyridine. This side reaction can be significantly accelerated in the presence of a base.

Troubleshooting Workflow for Hydrolysis:

cluster_0 Mitigating Hydrolysis start Observation of 2-Hydroxy Byproduct dry_solvents Employ Rigorously Anhydrous Solvents (e.g., distilled over drying agents, molecular sieves) start->dry_solvents inert_atm Conduct Reaction Under Inert Atmosphere (Nitrogen or Argon) start->inert_atm base_selection Select a Non-Nucleophilic/Hindered Base (e.g., Proton Sponge, dry K2CO3) start->base_selection temp_management Reduce Reaction Temperature dry_solvents->temp_management inert_atm->temp_management base_selection->temp_management outcome Is Hydrolysis Minimized? temp_management->outcome success Continue with Optimized Protocol outcome->success Yes reassess Re-evaluate Nucleophile and Stoichiometry outcome->reassess No cluster_1 Selective Nitro Group Reduction Strategy start Objective: Reduce NO2, Preserve Cl sncl2_method Option 1: SnCl2 / EtOH start->sncl2_method fe_method Option 2: Fe / AcOH start->fe_method dithionite_method Option 3: Na2S2O4 start->dithionite_method monitoring Monitor Reaction Progress by TLC/LC-MS: - Consumption of Starting Material - Formation of Desired Amine - Absence of Dechlorinated Byproduct sncl2_method->monitoring fe_method->monitoring dithionite_method->monitoring outcome Is Reduction Selective? monitoring->outcome success Proceed to Purification outcome->success Yes troubleshoot_step Troubleshoot: - Lower temperature - Reduce reaction time - Screen alternative reagents outcome->troubleshoot_step No

Caption: A decision-making workflow for the selective reduction of the nitro group on the this compound scaffold.

References

  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (2010). International Journal of ChemTech Research. [Link]

  • 2-Chloro-1,8-naphthyridine-3-carbaldyhyde 52. (n.d.). ResearchGate. [Link]

  • 2-Chloro-3-nitropyridine. (n.d.). PubChem. [Link]

  • 2-Chloro-1,8-naphthyridine. (n.d.). PubChem. [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (2011).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (2004). Bulletin of the Korean Chemical Society. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules. [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. (2006). Applied and Environmental Microbiology. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific. [Link]

  • 2-Chloro-5-nitropyridine. (2012). Journal of Physical Organic Chemistry. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (2013). PLOS ONE. [Link]

  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (2010). Semantic Scholar. [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. (1995). AIChE. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2011). Molecules. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Angewandte Chemie International Edition. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • SOP: Reactive Chemicals. (2024). PennEHRS. [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). Molecules. [Link]

  • Handling and Storage of Chemicals. (2024). University of Ottawa. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (2006). Applied and Environmental Microbiology. [Link]

Sources

Navigating the Thermal Landscape: A Technical Guide to Regioselective Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective naphthyridine synthesis. The precise control of reaction temperature is a critical, yet often challenging, parameter in achieving the desired isomer of these medicinally significant heterocycles.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to manage reaction temperatures effectively and optimize your synthetic outcomes.

The Crucial Role of Temperature in Regioselectivity

In the synthesis of naphthyridines, particularly when starting with asymmetrically substituted precursors, the reaction can often proceed through multiple pathways, leading to the formation of a mixture of regioisomers. The final product distribution is a delicate interplay between the rates of formation of different isomers (kinetic control) and their relative stabilities (thermodynamic control).[4][5][6][7] Temperature is a key lever to manipulate this balance.

At lower temperatures , reactions are typically under kinetic control . This means the product that forms the fastest will be the major product, as the reactants have insufficient energy to overcome the activation barrier for the reverse reaction or to equilibrate to the more stable isomer.[6] Conversely, at higher temperatures , reactions tend to be under thermodynamic control . With increased thermal energy, even the kinetically favored product can revert to the starting materials or intermediates, allowing the reaction to proceed towards the most stable product, which will then accumulate as the major isomer.[6][7]

Troubleshooting Guide: Common Issues in Regioselective Naphthyridine Synthesis

This section addresses specific problems you may encounter during your experiments, providing causative explanations and actionable solutions.

Problem 1: Poor Regioselectivity in Friedländer Annulation

Question: I am performing a Friedländer annulation to synthesize a substituted naphthyridine, but I am obtaining a mixture of regioisomers with no clear selectivity. How can I improve this?

Causative Insight: The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a powerful tool for constructing quinoline and naphthyridine scaffolds.[8] However, with unsymmetrical ketones or aminopyridines, the reaction can proceed in two different directions, leading to a mixture of isomers. The reaction temperature plays a pivotal role in determining which cyclization pathway is favored. Classical Friedländer reactions are often conducted at high temperatures (150-220°C) without a catalyst, which can favor the thermodynamically more stable product.[8] However, at these temperatures, the reaction may not be selective if the stability of the two possible products is similar. Conversely, some modern catalytic variants can proceed at much milder conditions, even at room temperature, potentially favoring the kinetically controlled product.[9]

Suggested Solutions:

  • Systematic Temperature Screening: Perform a series of small-scale reactions at different temperatures to identify the optimal range for your specific substrates. Start from a lower temperature (e.g., room temperature or 50°C) and incrementally increase it (e.g., in 20°C intervals) up to the reflux temperature of your solvent.[8] Analyze the product ratio at each temperature point to determine if the reaction is under kinetic or thermodynamic control.

  • Catalyst Selection: The choice of catalyst can significantly influence the required reaction temperature and, consequently, the regioselectivity. Acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as ZnCl₂ are common.[8] Base catalysts like KOH or NaOtBu can also be employed. Experiment with different catalysts to find one that promotes the desired regioselectivity at a manageable temperature.

  • Solvent Effects: The polarity of the solvent can affect the transition state energies of the competing pathways. Consider screening solvents with different polarities in conjunction with your temperature optimization studies.

Experimental Protocol: Temperature Optimization for a Catalyzed Friedländer Reaction

  • Setup: In parallel reaction vials, place your 2-aminopyridine derivative (1.0 mmol), the active methylene compound (1.2 mmol), and the chosen catalyst (e.g., 10 mol% p-TsOH) in a suitable solvent (e.g., 5 mL of toluene).

  • Temperature Gradient: Place the vials in a parallel synthesizer or separate heating blocks set to a range of temperatures (e.g., 50°C, 70°C, 90°C, 110°C).

  • Monitoring: Stir the reactions and monitor their progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every 2 hours).

  • Analysis: Once the reactions are complete, quench them, perform a standard work-up, and analyze the crude product mixture by ¹H NMR spectroscopy or HPLC to determine the ratio of the regioisomers.

  • Optimization: Based on the results, you can further refine the temperature range to maximize the yield of the desired isomer.

Problem 2: Uncontrolled Exotherm and Tar Formation in Skraup Synthesis

Question: My Skraup synthesis of a naphthyridine is highly exothermic and produces a significant amount of tar, leading to low yields and difficult purification. How can I better control the reaction?

Causative Insight: The Skraup synthesis is a classic method for preparing quinolines and naphthyridines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[1] The reaction is notoriously vigorous and exothermic, primarily due to the in-situ dehydration of glycerol to acrolein, which can readily polymerize under the harsh acidic and high-temperature conditions, leading to tar formation.[10] The reaction typically requires initial gentle heating, and once the exothermic reaction begins, it can proceed without external heating. After the initial surge, the mixture is usually heated to 140-150°C to drive the reaction to completion.[11]

Suggested Solutions:

  • Controlled Addition of Reactants: Instead of mixing all reactants at once, consider a slow, controlled addition of the sulfuric acid or glycerol to the reaction mixture. This can help to dissipate the heat generated and prevent a runaway reaction.

  • Use of a Heat Sink: Running the reaction in a larger vessel or using a sand bath can help to absorb and dissipate the heat more effectively.

  • Modified Skraup Conditions: Several modified Skraup procedures have been developed to mitigate the harshness of the reaction. These include the use of milder dehydrating agents or carrying out the reaction in a solvent to better control the temperature.

  • Temperature Monitoring: Closely monitor the internal temperature of the reaction mixture with a thermometer. This will allow you to apply cooling (e.g., with an ice bath) if the temperature rises too rapidly.

Experimental Protocol: A More Controlled Skraup Synthesis

  • Initial Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aminopyridine (1.0 equiv) and the oxidizing agent (e.g., m-nitrobenzenesulfonic acid).

  • Slow Addition: Slowly add concentrated sulfuric acid to the mixture with stirring and cooling in an ice bath.

  • Controlled Heating: Gently heat the mixture. Once the reaction begins to exotherm, remove the external heating and monitor the temperature.

  • Sustained Heating: After the initial exotherm subsides, heat the reaction mixture to 140-150°C for 4-5 hours.

  • Work-up: Allow the reaction to cool to room temperature before pouring it onto crushed ice for work-up.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect catalyst activity and longevity in naphthyridine synthesis?

A1: Temperature has a dual effect on catalysts. Increasing the temperature generally increases the rate of the catalyzed reaction. However, excessively high temperatures can lead to catalyst deactivation through several mechanisms, including:

  • Sintering: At high temperatures, metal catalyst particles can agglomerate, reducing the active surface area.

  • Leaching: The catalyst may dissolve into the reaction medium at elevated temperatures, leading to a loss of catalytic activity upon work-up and potential contamination of the product.

  • Decomposition: The catalyst itself or the ligands associated with it may decompose at high temperatures.

Therefore, it is crucial to find an optimal temperature window that maximizes the reaction rate while minimizing catalyst deactivation.

Q2: Can changing the reaction time influence the regioselectivity of my naphthyridine synthesis?

A2: Yes, particularly in reactions that can be under either kinetic or thermodynamic control. Shorter reaction times at a given temperature are more likely to favor the kinetically controlled product, as the reaction is stopped before it has a chance to equilibrate to the more stable thermodynamic product. Conversely, longer reaction times, especially at elevated temperatures, allow for this equilibration to occur, leading to a higher proportion of the thermodynamically favored isomer.

Q3: Are there any low-temperature methods for regioselective naphthyridine synthesis?

A3: Yes, the development of highly active catalysts has enabled some regioselective naphthyridine syntheses to be carried out at or near room temperature. For example, certain palladium-catalyzed cross-coupling reactions or Friedländer annulations with highly reactive substrates can proceed under mild conditions.[9] These low-temperature methods are often advantageous as they can improve the functional group tolerance of the reaction and minimize the formation of side products.

Q4: What are common side products that can form at non-optimal temperatures?

A4: At excessively high temperatures, you may observe the formation of various side products, including:

  • Tar and polymers: As seen in the Skraup synthesis, high temperatures can lead to the polymerization of reactive intermediates.

  • Decomposition products: Your starting materials or the desired naphthyridine product may decompose at very high temperatures.

  • Over-oxidation or reduction products: In reactions involving oxidizing or reducing agents, higher temperatures can lead to less selective transformations.

  • Isomerization byproducts: In some cases, high temperatures can promote the isomerization of the desired product into a more stable, but undesired, isomer.

Data Presentation: The Impact of Temperature on Regioselectivity

While specific quantitative data for the temperature-dependent isomer distribution in naphthyridine synthesis is often substrate-specific and may not be readily available in a generalized format, the following table illustrates the conceptual relationship between temperature and the product ratio in a reaction under kinetic versus thermodynamic control.

Reaction TemperaturePredominant ControlMajor ProductRationale
Low (e.g., 0-25°C)KineticThe product that forms faster (lower activation energy)Insufficient thermal energy to overcome the activation barrier for the reverse reaction or to reach equilibrium.
Moderate (e.g., 50-80°C)MixedA mixture of kinetic and thermodynamic productsSufficient energy for both pathways to proceed, but equilibration may be slow.
High (e.g., >100°C)ThermodynamicThe more stable product (lower Gibbs free energy)Sufficient thermal energy for the reaction to be reversible and reach equilibrium, favoring the most stable isomer.

Visualizing Reaction Control: Kinetic vs. Thermodynamic Pathways

The following diagram illustrates the energy profile for a reaction that can yield two different regioisomers, one kinetically favored and the other thermodynamically favored.

G Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Higher Ea Kinetic_Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product E_high High E_low Low

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

This diagram shows that the kinetic product has a lower activation energy (Ea) and therefore forms faster. However, the thermodynamic product has a lower overall Gibbs free energy, making it more stable. At higher temperatures, the reaction can overcome the higher activation energy barrier to form the thermodynamic product, and the reversibility of the reaction allows the system to equilibrate to this more stable state.

Conclusion

Mastering the regioselective synthesis of naphthyridines requires a nuanced understanding of the interplay between reaction kinetics and thermodynamics, with temperature being the primary tool for navigating this landscape. By systematically approaching temperature optimization, carefully selecting catalysts and solvents, and being mindful of the potential for side reactions, researchers can significantly improve the selectivity and yield of their desired naphthyridine isomers. This guide provides a foundational framework for troubleshooting and optimizing your synthetic efforts, ultimately accelerating your research and development goals.

References

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]

  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28286–28297. [Link]

  • Marco-Contelles, J. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name of Book/Journal. (Please note: A direct accessible link for this specific chapter was not available in the search results, but the reference highlights its relevance).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem Technical Support. (Please note: A direct accessible link for this specific document was not available in the search results, but the reference highlights its relevance).
  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • Feng, X., et al. (2015). Regioselective synthesis of functionalized[1][12]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 17, 973-981. [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-10. [Link]

  • Request PDF. (n.d.). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. ResearchGate. [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • Stolar, T., et al. (2020). Kinetic versus Thermodynamic Control Over Multiple Conformations of Di-2,7-naphthihexaphyrin(1.1.1.1.1.1). PubMed. [Link]

  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987–18998. [Link]

  • Sharma, P., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(38), 7731-7751. [Link]

  • Afanasev, V., et al. (2023). Synthesis of Novel Benzo[b][1][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Request PDF. (n.d.). Kinetic versus Thermodynamic Control Over Multiple Conformations of Di‐2,7‐naphthihexaphyrin(1.1.1.1.1.1). ResearchGate. [Link]

  • Al-Hourani, B. J. (2015). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. International Journal of Molecular Sciences, 16(12), 29537–29547. [Link]

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • ResearchGate. (n.d.). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts Chemistry. [Link]

  • Xu, S., et al. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 15, 3105-3129. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Request PDF. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1826. [Link]

  • Reddit. (n.d.). Separating Regioisomers using Preparative TLC. Reddit. [Link]

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • De, S. K. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. MDPI. [Link]

  • Zhang, Y., et al. (2023). Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds. MDPI. [Link]

  • Google Patents. (n.d.). WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • ResearchGate. (n.d.). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations. ResearchGate. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. ResearchGate. [Link]

  • De, S. K. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]

  • Der Pharma Chemica. (n.d.). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- vs. 7-Chloro-1,8-Naphthyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the 1,8-naphthyridine scaffold is a privileged heterocycle, valued for its rigid structure, coordination properties, and diverse biological activities.[1][2] Functionalization of this core, often via nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel compounds. A frequent point of inquiry revolves around the comparative reactivity of its chloro-substituted isomers, specifically the 2-chloro and 7-chloro variants.

This in-depth guide provides a comprehensive analysis of the reactivity differences between these two key building blocks. We will explore the underlying electronic principles governing their reactivity, present supporting experimental data from the literature, and offer detailed, field-proven protocols to empower your synthetic strategies.

The Decisive Factor: Electronic Activation in the 1,8-Naphthyridine Core

The propensity of a chloro-substituted aromatic ring to undergo nucleophilic attack is fundamentally tied to the ring's electron density.[3] In the 1,8-naphthyridine system, the two electron-withdrawing nitrogen atoms significantly reduce the electron density of the carbon backbone, thereby "activating" it for SNAr reactions—a stark contrast to the typically inert chlorobenzene.

However, the positions of these nitrogen atoms create a non-uniform electronic landscape, leading to distinct reactivity profiles at different carbons. The key to understanding the difference between the 2- and 7-positions lies in analyzing the stability of the reaction intermediate.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is paramount; a more stable intermediate corresponds to a lower activation energy and a faster reaction rate.

Attack at the C2 Position: When a nucleophile attacks the C2 carbon of 2-chloro-1,8-naphthyridine, the resulting negative charge in the Meisenheimer complex is stabilized through resonance. Crucially, the charge can be delocalized onto both the adjacent nitrogen (N1) and the para nitrogen (N8). This extensive delocalization onto two electronegative atoms provides substantial stabilization.

Attack at the C7 Position: Similarly, an attack at the C7 position of 7-chloro-1,8-naphthyridine allows for delocalization of the negative charge onto the adjacent N8 and the para N1.

While both positions benefit from activation by the two nitrogen atoms, the electronic environment is not identical. The C2 position is generally considered more electrophilic and thus more reactive. This is because the pyridine ring containing the C2 position is fused to the second pyridine ring in a way that enhances its electron deficiency. Computational models and experimental evidence consistently show that nucleophilic attack is more facile at the C2 position.[6][7]

G cluster_0 S_NAr Mechanism: Meisenheimer Complex Formation Start Aryl Halide (e.g., 2-Chloro-1,8-naphthyridine) Step1 Nucleophile Attack Start->Step1 + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Leaving Group Expulsion Intermediate->Step2 (Rate-Determining Step) Product Substituted Product Step2->Product - Cl⁻

Caption: General workflow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Experimental Evidence: A Head-to-Head Comparison

The theoretical preference for reactivity at the C2 position is borne out by a wealth of experimental data. A survey of the literature reveals that reactions involving 2-chloro-1,8-naphthyridine often proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and frequently result in higher yields compared to analogous reactions with 7-chloro-1,8-naphthyridine.

While direct kinetic competition studies are sparse, a comparative analysis of reported synthetic procedures provides compelling evidence. For instance, the synthesis of various substituted 1,8-naphthyridines often showcases this reactivity trend.[8][9][10]

SubstrateNucleophileConditionsYieldObservations & CausalityReference
2-Chloro -1,8-naphthyridineVarious AminesOften refluxing in ethanol or isopropanol, or moderate heat (80-120 °C) in DMF/DMSO.Good to ExcellentThe C2 position is highly activated by both N1 (ortho) and N8 (para), leading to rapid formation of a stable Meisenheimer complex.[8][9]
7-Chloro -1,8-naphthyridineVarious AminesTypically requires higher temperatures (140-180 °C), sometimes in a sealed tube or under microwave irradiation.Moderate to GoodWhile still activated, the C7 position is electronically less deficient than C2. Higher thermal energy is needed to overcome the activation barrier for nucleophilic attack.[11]
2-Chloro -1,8-naphthyridineSodium AzideEthanol, refluxHighFacile displacement to form the tetrazolo[1,5-a][6][12]naphthyridine derivative, indicating high reactivity.[9]
7-Chloro -1,8-naphthyridine-2-yl precursorVarious NucleophilesN/AN/AUsed in the synthesis of Pagoclone, demonstrating its utility as a synthetic intermediate, though often requiring specific conditions for substitution.[11]

This differential reactivity is a powerful tool for the synthetic chemist. In di-substituted systems, such as 2,7-dichloro-1,8-naphthyridine, selective mono-substitution at the more reactive C2 position can be achieved by carefully controlling stoichiometry and reaction conditions, leaving the C7 position available for subsequent, different functionalization.

Field-Proven Experimental Protocols

To provide a practical, self-validating framework, the following detailed protocols describe a standard amination reaction on both isomers. The inclusion of reaction monitoring via Thin-Layer Chromatography (TLC) is crucial for ensuring the reaction has reached completion and for validating the outcome.

Protocol 1: Synthesis of 2-(Benzylamino)-1,8-naphthyridine
  • Principle: This protocol demonstrates the nucleophilic displacement of the chloride at the highly activated C2 position using a primary amine under moderate heating.

  • Materials & Reagents:

    • 2-Chloro-1,8-naphthyridine (1.0 eq)

    • Benzylamine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), for TLC and extraction

    • Hexanes, for TLC and extraction

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-1,8-naphthyridine and anhydrous K₂CO₃.

    • Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF via syringe, followed by the dropwise addition of benzylamine.

    • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progression. The reaction is typically complete within 4-6 hours.

    • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with EtOAc (3x).

    • Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

    • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 7-(Benzylamino)-1,8-naphthyridine
  • Principle: This protocol illustrates the more demanding conditions required for substitution at the less reactive C7 position. The use of a higher boiling point solvent and elevated temperature is typical.

  • Materials & Reagents:

    • 7-Chloro-1,8-naphthyridine (1.0 eq)

    • Benzylamine (1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel

  • Step-by-Step Procedure:

    • Setup: Combine 7-chloro-1,8-naphthyridine, anhydrous K₂CO₃, and a magnetic stir bar in a sealable reaction vessel (e.g., a microwave vial or pressure tube).

    • Reagent Addition: Add anhydrous DMSO, followed by benzylamine.

    • Reaction: Securely seal the vessel and heat the mixture to 150 °C in a heating block or oil bath.

    • Monitoring: Carefully monitor the reaction by TLC (e.g., 40% EtOAc in Hexanes). Due to the higher temperature, the reaction should be checked periodically (e.g., every 6 hours). Completion may require 12-24 hours.

    • Work-up: After cooling to room temperature, cautiously unseal the vessel. Dilute the mixture with a large volume of water to precipitate the product or facilitate extraction. Extract thoroughly with EtOAc (3x).

    • Washing: Combine the organic extracts and wash with water (3x) to remove DMSO, followed by a final wash with brine (1x).

    • Drying & Concentration: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Purification: Purify the crude material via flash column chromatography to isolate the desired 7-substituted product.

    • Characterization: Verify the identity and purity of the final compound by NMR and MS analysis.

G cluster_1 General S_NAr Experimental Workflow Setup 1. Reaction Setup (Flask, Inert Atm.) Reagents 2. Reagent Addition (Substrate, Base, Nu⁻, Solvent) Setup->Reagents Heating 3. Heating & Stirring (e.g., 80°C or 150°C) Reagents->Heating TLC 4. TLC Monitoring (Validate Completion) Heating->TLC Periodic Check TLC->Heating Continue if incomplete Workup 5. Aqueous Work-up (Quench, Extract, Wash) TLC->Workup Proceed upon completion Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Characterization (NMR, MS) Purify->Analysis

Caption: A self-validating workflow for SNAr reactions on chloro-naphthyridines.

Conclusion and Strategic Implications

The evidence is unequivocal: 2-chloro-1,8-naphthyridine is a significantly more reactive substrate than 7-chloro-1,8-naphthyridine in nucleophilic aromatic substitution reactions. This difference is rooted in the superior electronic stabilization of the Meisenheimer intermediate formed during an attack at the C2 position.

For the practicing chemist, this knowledge has direct strategic implications:

  • Reaction Planning: Anticipate the need for milder conditions (lower temperatures, shorter times, weaker bases) when targeting the C2 position. Conversely, be prepared to employ more forcing conditions for substitutions at C7.

  • Selective Functionalization: Leverage this reactivity differential to perform selective mono-substitutions on 2,7-dihalo-1,8-naphthyridine precursors.

  • Troubleshooting: If a reaction at C7 is failing or giving low yields, the primary recourse should be to increase the reaction temperature or employ a more potent nucleophile/base system, as the issue is likely a high activation energy barrier.

By understanding the fundamental principles of reactivity and employing robust, monitored protocols, researchers can efficiently and predictably functionalize the 1,8-naphthyridine core to advance their discovery programs.

References

  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145. [Link]

  • Smith, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Roszkowski, P., et al. (1983). SYNTHESIS OF SUBSTITUTED 1,8‐NAPHTHYRIDINES. VII. REACTIONS OF 2‐CHLORO‐1,8‐NAPHTHYRIDINE WITH SOME NUCLEOPHILES. Chemischer Informationsdienst. (Note: A direct link to the full text is not available, but the abstract confirms reactions on the 2-chloro position).
  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Pagoclone. Wikipedia. [Link]

  • Stevens, J. M., et al. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]

  • Request PDF. (n.d.). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. [Link]

  • Wang, C., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Gream, G. E., & Worthley, C. P. (1986). Nucleophilic-Substitution Reactions in Benzo[C][6][12]Naphthyridines. CSIRO Publishing. [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • IntechOpen. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • Stevens, J. M., et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Nitro-1,8-naphthyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, renowned for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group at the C3-position of this scaffold creates a unique chemical entity, the 3-nitro-1,8-naphthyridine, with distinct electronic and steric properties that significantly modulate its interaction with biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-nitro-1,8-naphthyridine derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals.

The Strategic Importance of the 3-Nitro Group

The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic distribution within the 1,8-naphthyridine ring system. This electronic modulation can enhance the molecule's ability to participate in crucial interactions with biological macromolecules, such as DNA and enzymes. Furthermore, the potential for the nitro group to be bioreduced in hypoxic environments, such as those found in solid tumors or sites of anaerobic bacterial infections, opens avenues for the design of targeted therapies.

Synthetic Blueprint: Crafting the 3-Nitro-1,8-naphthyridine Core

The synthesis of 3-nitro-1,8-naphthyridine derivatives typically commences with the construction of the core naphthyridine ring, followed by a regioselective nitration step. A common and effective strategy involves the nitration of a pre-formed 1,8-naphthyridin-2-ol or 1,8-naphthyridin-2(1H)-one.[3] The electron-donating character of the hydroxyl or keto group at the C2-position directs the electrophilic nitration to the adjacent C3-position.[3]

Experimental Protocol: Synthesis of 3-Nitro-1,8-naphthyridin-2-ol

This protocol outlines a standard laboratory procedure for the synthesis of the foundational 3-nitro-1,8-naphthyridin-2-ol.

Materials:

  • 1,8-naphthyridin-2-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer

  • Round bottom flask

  • Dropping funnel

Procedure:

  • In a round bottom flask, dissolve 1,8-naphthyridin-2-ol in concentrated sulfuric acid at 0°C with continuous stirring.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature at 0°C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 3-nitro-1,8-naphthyridin-2-ol.

Decoding the Structure-Activity Relationship (SAR)

While a comprehensive SAR study focused exclusively on 3-nitro-1,8-naphthyridines is not extensively documented, we can extrapolate key principles from the broader 1,8-naphthyridine literature and related nitro-aromatic compounds. The primary points of diversification for SAR studies are the C2, C4, and C7 positions.

SAR_Summary cluster_core 3-Nitro-1,8-naphthyridine Core cluster_positions Key Positions for SAR core Core Scaffold C2 C2 Position - Introduction of various amines, heterocycles. - Potential for hydrogen bonding and steric interactions. core->C2 Modulation of Target Binding C4 C4 Position - Often a keto group (naphthyridinone). - Modifications can influence planarity and stacking interactions. core->C4 Impact on Physicochemical Properties C7 C7 Position - Amenable to a wide range of substituents. - Crucial for modulating solubility, cell permeability, and target selectivity. core->C7 Fine-tuning of Pharmacokinetics & Potency

Caption: Key positions on the 3-nitro-1,8-naphthyridine scaffold for SAR studies.

Substitutions at the C2-Position

The C2-position, adjacent to the nitro group, is a critical site for introducing diversity. The precursor, 3-nitro-1,8-naphthyridin-2-ol, can be converted to a more reactive 2-chloro-3-nitro-1,8-naphthyridine intermediate. This allows for nucleophilic substitution with a variety of amines and heterocycles.

  • Amino Substituents: The introduction of substituted anilines or aliphatic amines can lead to compounds with potent anticancer activity. The nature of the substituent on the amino group can influence hydrogen bonding interactions and steric hindrance, thereby affecting target binding.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as piperazine or morpholine, can enhance pharmacokinetic properties like solubility and cell permeability. For instance, in the related 1,8-naphthyridine-3-carbonitrile series, a piperazine ring bearing a 5-nitrofuran moiety demonstrated remarkable anti-tubercular activity.[4]

Modifications at the C4-Position

Many biologically active 1,8-naphthyridines possess a keto group at the C4-position, forming a 4-oxo-1,4-dihydro-1,8-naphthyridine scaffold. This feature is often crucial for activity, potentially by enabling planar stacking interactions with DNA or aromatic residues in enzyme active sites.

The Influence of Substituents at the C7-Position

The C7-position is another key site for modification. In the well-known quinolone and naphthyridone classes of antibiotics, the substituent at this position plays a pivotal role in determining the antibacterial spectrum and potency. It is reasonable to infer that similar principles apply to the 3-nitro-1,8-naphthyridine series.

  • Piperazine and Related Rings: Introduction of a piperazine ring or other cyclic amines at C7 is a common strategy to enhance antibacterial activity.

  • Halogenation: The presence of a fluorine atom at C6, often seen in fluoroquinolone antibiotics, can significantly increase potency.

Comparative Biological Activity

The following tables summarize the reported biological activities of various 1,8-naphthyridine derivatives, providing a comparative perspective. While data specifically for a wide range of 3-nitro derivatives is limited, the presented information from closely related analogs offers valuable insights.

Anticancer Activity of 1,8-Naphthyridine Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
12 HCONH-(CH₂)₂-PhHHBL-100 (Breast)1.37[5]
17 HCONH-(CH₂)₂-Ph(4-Cl)HKB (Oral)3.7[5]
22 HCONH-CH(Ph)-CH₂OHHSW-620 (Colon)3.0[5]
47 prop-2-yn-1-ylCONH-CH(Ph)-CONH-Ph(4-F)7-Cl, 6-FMIAPaCa (Pancreatic)0.41[6]
47 prop-2-yn-1-ylCONH-CH(Ph)-CONH-Ph(4-F)7-Cl, 6-FK-562 (Leukemia)0.77[6]
36 prop-2-yn-1-ylCONH-CH(Ph)-CONH-Ph7-ClPA-1 (Ovarian)1.19[6]

Note: The core structure for these compounds is a 1,4-dihydro-4-oxo-1,8-naphthyridine.

Antimicrobial Activity of 1,8-Naphthyridine Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
ANA-12 HCN2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)M. tuberculosis H37Rv6.25[2][4]
63b H2-(thiazol-2-yl)amino3-(4-chlorophenyl)S. aureus35.5-75.5[7]
63d H2-(thiazol-2-yl)amino3-(2,4-dichlorophenyl)S. aureus35.5-75.5[7]

Note: The core structure for these compounds is a 1,8-naphthyridine.

Experimental Workflows for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8]

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Treat with varying concentrations of 3-nitro-1,8-naphthyridine derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC₅₀ values read->end

Caption: A generalized workflow for the MTT assay to determine anticancer activity.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Prepare a twofold serial dilution of the 3-nitro-1,8-naphthyridine derivatives in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).[9]

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.[10]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 3-nitro-1,8-naphthyridine scaffold represents a promising area for the discovery of novel therapeutic agents. The strong electron-withdrawing nature of the nitro group at the C3-position significantly influences the electronic properties of the heterocyclic system, offering a unique platform for drug design. While systematic SAR studies are still emerging for this specific class of compounds, the foundational knowledge from the broader 1,8-naphthyridine family provides a rational basis for further exploration. Future research should focus on a systematic variation of substituents at the C2, C4, and C7 positions to build a comprehensive SAR landscape for 3-nitro-1,8-naphthyridines. Such studies, combining synthetic chemistry, biological evaluation, and computational modeling, will be instrumental in unlocking the full therapeutic potential of this intriguing scaffold.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.